Ppack
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN6O3/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26)/t15-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPACVJPAFGBEQ-IKGGRYGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71142-71-7 | |
| Record name | PPACK | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71142-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PPACK | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071142717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PPACK | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62UL02WW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of PPACK: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a highly potent and specific irreversible inhibitor of the serine protease thrombin.[1] Thrombin plays a central role in the blood coagulation cascade, making it a key target for anticoagulant therapies. The unique mechanism of this compound, which involves a highly specific recognition of the thrombin active site followed by the formation of a stable covalent bond, has made it an invaluable tool in the study of thrombin function and a benchmark for the design of novel antithrombotic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.
Mechanism of Action: A Two-Step Process
The inhibitory action of this compound on thrombin can be understood as a two-step mechanism:
-
Initial Reversible Binding: this compound first binds to the active site of thrombin in a reversible manner. This initial binding is driven by the high affinity of the tripeptide moiety of this compound (D-Phe-Pro-Arg) for the substrate-binding pockets of thrombin. The arginine residue at the P1 position of this compound fits snugly into the S1 specificity pocket of thrombin, which is adapted to recognize and bind arginine side chains. The proline and D-phenylalanine residues at the P2 and P3 positions, respectively, also make important contacts with the corresponding S2 and S3 subsites of the enzyme.
-
Irreversible Covalent Modification: Following the initial binding, the chloromethyl ketone group of this compound engages in a chemical reaction with the active site residues of thrombin. Specifically, the catalytic serine residue (Ser195) of thrombin's catalytic triad (Ser195, His57, Asp102) performs a nucleophilic attack on the carbon atom of the chloromethyl ketone. This attack is facilitated by the histidine residue (His57), which acts as a general base, abstracting a proton from the hydroxyl group of Ser195. This leads to the formation of a stable, covalent tetrahedral adduct between this compound and Ser195.[1] Concurrently, the nitrogen atom of the imidazole ring of His57 forms a covalent bond with the methylene carbon of the inhibitor, resulting in a cross-link between Ser195 and His57.[1] This irreversible covalent modification permanently inactivates the thrombin enzyme.
Quantitative Inhibition Data
The potency of this compound as a thrombin inhibitor is reflected in its kinetic parameters. The following table summarizes the key quantitative data for the inhibition of human α-thrombin by this compound.
| Parameter | Value | Reference |
| Inhibition Constant (Ki) | 0.24 nM | [1][2] |
| Second-Order Rate Constant (kobs/[I]) | 107 M-1s-1 |
Experimental Protocols
Enzyme Kinetic Analysis of Thrombin Inhibition by this compound
This protocol describes a method to determine the kinetic parameters of thrombin inhibition by this compound using a chromogenic substrate.
Materials:
-
Human α-thrombin
-
This compound
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of human α-thrombin in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of thrombin to each well.
-
Add varying concentrations of this compound to the wells containing thrombin and incubate for a defined period to allow for the inhibitor to react with the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance over time at the appropriate wavelength for the chosen substrate using a microplate reader.
-
Determine the initial velocity of the reaction for each this compound concentration.
-
Plot the initial velocity as a function of the this compound concentration.
-
The data can be fitted to appropriate equations to determine the inhibition constant (Ki) and the second-order rate constant (kobs/[I]). For an irreversible inhibitor, the observed rate of inactivation (kobs) at a given inhibitor concentration ([I]) is determined. The second-order rate constant is then calculated from the slope of a plot of kobs versus [I].
X-ray Crystallography of the this compound-Thrombin Complex
This protocol provides a general workflow for determining the three-dimensional structure of the this compound-thrombin complex.
Materials:
-
Purified human α-thrombin
-
This compound
-
Crystallization buffer components (salts, polymers, organic solvents)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Complex Formation: Incubate purified human α-thrombin with a molar excess of this compound to ensure complete and irreversible inhibition.
-
Purification of the Complex: Remove excess, unbound this compound from the protein-inhibitor complex using a suitable method such as size-exclusion chromatography or dialysis.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different pH values, precipitant types and concentrations) to identify initial crystallization "hits." This is often performed using high-throughput robotic systems.
-
Crystal Optimization: Refine the initial crystallization conditions by systematically varying the parameters to obtain large, well-diffracting single crystals of the this compound-thrombin complex.
-
X-ray Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the crystal. Build an atomic model of the this compound-thrombin complex into the electron density map and refine the model to achieve the best fit with the experimental data.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of irreversible thrombin inhibition by this compound.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the kinetic parameters of thrombin inhibition.
Logical Relationship of X-ray Crystallography Steps
References
structure and chemical properties of PPACK
An In-depth Technical Guide on the Structure and Chemical Properties of PPACK
For Researchers, Scientists, and Drug Development Professionals
Core Summary
D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (this compound) is a synthetic, highly potent, and specific irreversible inhibitor of thrombin, a critical serine protease in the blood coagulation cascade.[1] By forming a stable covalent bond with the enzyme's active site, this compound effectively blocks its procoagulant and cell-signaling functions.[1][2][3] Its high affinity and specificity make it an invaluable tool in thrombosis research and as a reference compound in the development of novel anticoagulants.
Chemical Structure and Properties
This compound is a tripeptide derivative designed to mimic the natural substrate of thrombin, with a chloromethyl ketone reactive group that ensures irreversible inhibition.
-
Full Chemical Name: D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone[1]
-
Common Synonyms: this compound, D-Phe-Pro-Arg-CH2Cl[4]
-
Molecular Formula: C₂₁H₃₁ClN₆O₃[4]
Data Presentation: Physicochemical Properties of this compound
The following table summarizes the key quantitative properties of this compound. It is commonly available as a dihydrochloride salt, which affects its molecular weight and solubility.[1]
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source(s) |
| Molecular Weight | 450.96 g/mol | 523.88 g/mol | [1][5] |
| Appearance | White to off-white solid/powder | White solid | |
| Solubility | --- | Soluble in Water (>37.9 mg/mL), DMSO (>49.5 mg/mL), and Ethanol (>32.5 mg/mL) | [1] |
| Stability | Rapidly decomposes at alkaline pH. Stock solutions (pH < 4) are stable for months at -20°C. | Stable under recommended storage conditions (2-8°C). | [6] |
Mechanism of Action
This compound is a mechanism-based inhibitor, also known as an affinity label. Its mode of action is a two-step process:
-
High-Affinity Binding: The D-Phe-Pro-Arg peptide sequence of this compound directs the molecule to the active site of thrombin, where it binds with high affinity.
-
Irreversible Covalent Inhibition: Once bound, the chloromethyl ketone group forms a covalent bond with the catalytically essential Histidine-57 residue within the thrombin active site, leading to its irreversible inactivation.[1][2][3] This prevents thrombin from cleaving its substrates, such as fibrinogen and Protease-Activated Receptors (PARs).
Caption: Logical workflow of thrombin inactivation by this compound.
Data Presentation: Inhibitory Potency
This compound's effectiveness is quantified by its extremely low inhibition constant (Ki), indicating very high binding affinity.
| Parameter | Value | Target Enzyme | Source(s) |
| Inhibition Constant (Ki) | ~0.24 nM | Human α-thrombin | [1][2][5] |
| Rate of Inactivation (kobs/[I]) | 1 x 10⁷ M⁻¹s⁻¹ | Thrombin | [6] |
Key Signaling Pathways
Thrombin is a pleiotropic enzyme that promotes blood clotting and induces cellular responses through PARs.[7][8] By inhibiting thrombin, this compound blocks these critical downstream pathways.
-
Coagulation Cascade: this compound prevents thrombin from converting soluble fibrinogen into insoluble fibrin polymers, the key step in clot formation.
-
Platelet Activation: this compound stops thrombin from cleaving and activating PAR-1 and PAR-4 on the platelet surface, thereby preventing platelet aggregation and degranulation.[9]
-
Inflammatory Signaling: Thrombin signaling via PARs can trigger pro-inflammatory responses. This compound attenuates these effects, for instance by preventing the activation of the NF-κB pathway.[10]
Caption: Signaling pathways blocked by this compound's inhibition of thrombin.
Experimental Protocols
Protocol: Determining this compound IC₅₀ via Chromogenic Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against thrombin.
Objective: To measure the concentration of this compound required to inhibit 50% of thrombin's proteolytic activity.
Materials:
-
Human α-thrombin (e.g., 100 nM stock)
-
This compound dihydrochloride
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Solvent for this compound: Ultrapure water or DMSO
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock solution of thrombin (e.g., 20 nM) in Assay Buffer.
-
Prepare a 1 mM stock solution of this compound in the chosen solvent. Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., 100 nM down to 0.01 nM).
-
Prepare a 2X stock solution of the chromogenic substrate (e.g., 0.4 mM) in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of each this compound dilution to the respective wells. For control wells (100% activity), add 10 µL of Assay Buffer/solvent.
-
Add 20 µL of Assay Buffer.
-
To initiate the inhibition reaction, add 20 µL of the 10X thrombin stock solution to all wells, bringing the final thrombin concentration to 2 nM.
-
Incubate the plate at 37°C for 15 minutes to allow this compound to bind to and inactivate thrombin.
-
-
Measurement:
-
Initiate the chromogenic reaction by adding 100 µL of the 2X substrate stock solution to all wells.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the reaction rate (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates by setting the average rate of the "no inhibitor" control wells to 100% activity.
-
Plot the normalized reaction rates (%) against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Caption: Experimental workflow for a this compound IC₅₀ determination assay.
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C21H31ClN6O3 | CID 5311176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound, Dihydrochloride [sigmaaldrich.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Inhibition of Thrombin with this compound-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Potent Anticoagulant: A Technical History of PPACK
For Immediate Release
Rockville, MD – October 28, 2025 – In the landscape of anticoagulant research, the development of D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) stands as a landmark achievement. This synthetic tripeptide has become an indispensable tool for researchers and a foundational molecule in the design of therapeutic agents. This whitepaper delves into the discovery, history, and core technical aspects of this compound, providing an in-depth guide for scientists and professionals in drug development.
Discovery and Historical Development
The journey of this compound's development is rooted in the pioneering work on affinity labeling of proteases. The concept of designing inhibitors that mimic a protease's natural substrate and then covalently modify its active site was a significant advancement in enzymology.
The Pioneers: Elliott Shaw and Charles Kettner
The foundational work that led to the creation of this compound can be attributed to the efforts of Elliott Shaw and his collaborator Charles Kettner. In the late 1970s, their research focused on developing selective inactivators for trypsin-like serine proteases. A key publication in 1978 by Kettner and Shaw detailed the synthesis of peptides of arginine chloromethyl ketone, the chemical class to which this compound belongs.[1][2] Their work demonstrated that these compounds were highly effective and selective affinity labels for plasma kallikrein.
The Birth of a Highly Potent Thrombin Inhibitor
Building on this foundation, a 1978 publication described the synthesis of D-Phe-Pro-ArgCH2Cl (this compound) and highlighted its exceptional effectiveness and selectivity in inactivating thrombin.[3] This marked the formal entry of this compound into the scientific arena. A subsequent study further detailed the synthesis of various arginine-containing peptide chloromethyl ketones, including derivatives of this compound, and confirmed that the parent compound, D-Phe-Pro-Arg-CH2Cl, remained the most potent thrombin inhibitor in the series.[4] This research established this compound as a superior inhibitor of thrombin compared to other coagulation enzymes like factor IXa and plasma kallikrein.[4]
Mechanism of Action: Irreversible Thrombin Inhibition
This compound's efficacy as an anticoagulant stems from its highly specific and irreversible inhibition of thrombin, a critical enzyme in the coagulation cascade.
Covalent Modification of the Catalytic Dyad
This compound functions as an irreversible inhibitor by forming a stable covalent bond with the active site of thrombin. The chloromethyl ketone moiety of this compound is the reactive "warhead" that targets the catalytic dyad of the enzyme. Specifically, the methylene carbon of the chloromethyl group is subject to nucleophilic attack by the imidazole nitrogen of the active site Histidine-57. This initial alkylation is followed by the formation of a stable covalent bond with the active site Serine-195. This dual covalent modification effectively and permanently inactivates the thrombin molecule.
High Affinity and Specificity
The high affinity and specificity of this compound for thrombin are conferred by its tripeptide sequence (D-Phe-Pro-Arg), which mimics the natural substrate of thrombin, fibrinogen. The D-phenylalanine at the P3 position, the proline at the P2 position, and the arginine at the P1 position fit snugly into the corresponding substrate-binding pockets of thrombin, ensuring that the inhibitor is precisely positioned for the covalent modification to occur. The inhibition constant (K_i) for human α-thrombin is remarkably low, in the nanomolar range, indicating a very high affinity.[5]
Quantitative Inhibitory Activity
The potency of this compound extends beyond thrombin, although it exhibits a clear preference for this enzyme. The following table summarizes the available quantitative data on the inhibition of various serine proteases by this compound.
| Enzyme | Inhibition Parameter | Value | Reference |
| Human α-Thrombin | K_i | 0.24 nM | [5] |
| Human α-Thrombin | k_obs/[I] | 10^7 M^-1s^-1 | [4] |
| Factor IXa | k_obs/[I] | < 20 M^-1s^-1 | [4] |
| Plasma Kallikrein | k_obs/[I] | 10^2 - 10^3 M^-1s^-1 | [4] |
Experimental Protocols
General Synthesis of D-Phe-Pro-Arg-CH2Cl (this compound)
The synthesis of this compound generally follows the principles of solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling. A general outline is provided below.
Materials:
-
Protected amino acids (e.g., Boc-D-Phe-OH, Boc-Pro-OH, Boc-Arg(Pbf)-OH)
-
Chloromethyl ketone of arginine (H-Arg(Pbf)-CH2Cl)
-
Coupling reagents (e.g., HBTU, HATU)
-
Deprotection reagents (e.g., TFA)
-
Resin for SPPS (e.g., Wang resin)
-
Solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure (SPPS approach):
-
Resin Preparation: The C-terminal arginine chloromethyl ketone is attached to a suitable solid support.
-
Deprotection: The N-terminal protecting group (e.g., Boc) of the resin-bound amino acid is removed using an appropriate deprotection agent (e.g., TFA in DCM).
-
Coupling: The next protected amino acid (Boc-Pro-OH) is activated with a coupling reagent and added to the resin to form the peptide bond. The reaction is monitored for completion.
-
Washing: The resin is washed thoroughly to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection and coupling steps are repeated with the subsequent amino acid (Boc-D-Phe-OH) to elongate the peptide chain.
-
Cleavage and Deprotection: Once the tripeptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.[6][7][8]
Enzyme Inhibition Assay (Determination of k_obs/[I])
This protocol outlines a general method for determining the second-order rate constant for an irreversible inhibitor.
Materials:
-
Purified enzyme (e.g., thrombin)
-
Chromogenic or fluorogenic substrate for the enzyme
-
This compound solution of known concentration
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare a stock solution of the enzyme and the substrate in the assay buffer.
-
Assay Setup: In a microplate, add the assay buffer and the substrate to each well.
-
Initiate Reaction: Add the enzyme to the wells to start the reaction.
-
Add Inhibitor: At a defined time point after initiation, add different concentrations of this compound to the wells.
-
Monitor Reaction: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis:
-
For each inhibitor concentration, plot the product formation as a function of time.
-
Fit the progress curves to an equation for irreversible inhibition to determine the observed rate of inactivation (k_obs) for each this compound concentration.
-
Plot the calculated k_obs values against the corresponding this compound concentrations ([I]).
-
The slope of this plot represents the second-order rate constant (k_obs/[I]).[9][10][11][12]
-
Anticoagulant Activity Assays
4.3.1. Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Materials:
-
Platelet-poor plasma (PPP)
-
PT reagent (containing tissue factor and phospholipids)
-
Calcium chloride solution
-
This compound solutions of varying concentrations
-
Coagulometer
Procedure:
-
Sample Preparation: Pre-warm the PPP and the PT reagent to 37°C.
-
Incubation: In a coagulometer cuvette, mix a defined volume of PPP with a specific concentration of this compound or a control buffer and incubate for a set period at 37°C.
-
Initiation of Clotting: Add the pre-warmed PT reagent to the cuvette.
-
Clot Detection: The coagulometer automatically adds calcium chloride to initiate clotting and measures the time until a fibrin clot is formed.
-
Analysis: The clotting time in the presence of this compound is compared to the control to determine its anticoagulant effect.[13][14][15][16][17]
4.3.2. Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
Materials:
-
Platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution
-
This compound solutions of varying concentrations
-
Coagulometer
Procedure:
-
Sample Preparation: Pre-warm the PPP to 37°C.
-
Incubation with aPTT Reagent: In a coagulometer cuvette, mix a defined volume of PPP with the aPTT reagent and a specific concentration of this compound or a control buffer. Incubate this mixture for a defined period at 37°C to allow for the activation of contact factors.
-
Initiation of Clotting: Add the pre-warmed calcium chloride solution to the cuvette.
-
Clot Detection: The coagulometer measures the time until a fibrin clot is formed.
-
Analysis: The clotting time in the presence of this compound is compared to the control to evaluate its effect on the intrinsic pathway.
Visualizations
Signaling Pathway: The Coagulation Cascade and this compound's Point of Intervention
Caption: The coagulation cascade showing the intrinsic, extrinsic, and common pathways, with this compound's inhibitory action on thrombin.
Experimental Workflow: Enzyme Inhibition Assay
Caption: A typical experimental workflow for determining the inhibition kinetics of this compound.
References
- 1. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. D-PHE-PRO-ARGCH/sub 2/C1-A selective affinity label for thrombin (Journal Article) | OSTI.GOV [osti.gov]
- 4. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A convergent solution-phase synthesis of the macrocycle Ac-Phe-[Orn-Pro-D-Cha-Trp-Arg], a potent new antiinflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. diagnolab.com.na [diagnolab.com.na]
- 16. atlas-medical.com [atlas-medical.com]
- 17. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
The Role of D-Phenylalanyl-L-prolyl-L-arginine Chloromethyl Ketone (PPACK) in the Coagulation Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a synthetic peptide derivative that serves as a potent and highly selective irreversible inhibitor of thrombin, the central serine protease in the coagulation cascade. Its high affinity and specificity make it an invaluable tool in the study of hemostasis and thrombosis, as well as a benchmark for the development of novel anticoagulant therapies. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative interaction with coagulation factors, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as a mechanism-based inhibitor, also known as a suicide inhibitor. Its structure mimics the natural substrate of thrombin, allowing it to bind with high affinity to the enzyme's active site. The chloromethyl ketone moiety then forms a covalent bond with the active site serine (Ser-195) and cross-links with a histidine residue (His-57), leading to the formation of a stable, tetrahedral this compound-thrombin complex.[1][2] This irreversible covalent modification permanently inactivates the thrombin molecule, thereby preventing it from carrying out its procoagulant functions.
The primary role of thrombin in the coagulation cascade is the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable blood clot.[3][4] Thrombin also plays a crucial role in amplifying its own generation through positive feedback loops, activating Factors V, VIII, and XI.[3] By irreversibly inhibiting thrombin, this compound effectively halts these key steps, preventing both the formation of the fibrin clot and the amplification of the coagulation cascade.
Data Presentation: Quantitative Analysis of this compound Inhibition
This compound exhibits remarkable selectivity for thrombin over other serine proteases within the coagulation cascade. This high selectivity is crucial for its utility as a specific research tool and minimizes off-target effects. While a comprehensive analysis of its inhibition constant (Ki) against all coagulation factors is not extensively documented in a single source, the available data clearly demonstrates its preference for thrombin.
| Coagulation Factor | Inhibition Constant (Ki) | IC50 | Reference |
| Thrombin (Human α-thrombin) | 0.24 nM | 110 nM (for inhibition of aggregation) | [1][2][5][6][7] |
| Factor Xa | ~3 orders of magnitude higher than for thrombin | Not widely reported | |
| Factor XIIa | Inhibited at high concentrations (5 micromolar) | Not widely reported |
Experimental Protocols
Chromogenic Substrate Assay for Thrombin Inhibition
This assay is a common in vitro method to determine the inhibitory activity of compounds like this compound against thrombin. It relies on a synthetic chromogenic substrate that, when cleaved by active thrombin, releases a colored product (p-nitroaniline), which can be quantified spectrophotometrically.
Materials:
-
Purified human α-thrombin
-
This compound
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add varying concentrations of this compound to the wells and incubate for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
The rate of substrate hydrolysis is proportional to the residual thrombin activity.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a plasma-based clotting test that measures the integrity of the intrinsic and common pathways of the coagulation cascade. It is sensitive to the activity of thrombin and is therefore a useful method to assess the anticoagulant effect of this compound.
Materials:
-
Citrated platelet-poor plasma
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Collect whole blood into a tube containing sodium citrate anticoagulant.
-
Prepare platelet-poor plasma by centrifugation.
-
Pre-warm the plasma sample and reagents to 37°C.
-
In a coagulometer cuvette, mix the plasma with the aPTT reagent and incubate for a specific time (e.g., 3-5 minutes) to activate the contact factors.
-
Add varying concentrations of this compound to the plasma-reagent mixture.
-
Initiate clotting by adding a pre-warmed CaCl2 solution.
-
The coagulometer will detect the formation of a fibrin clot and record the time in seconds.
-
A prolongation of the aPTT in the presence of this compound indicates its anticoagulant activity.
Thrombin Generation Assay (TGA)
The TGA provides a global assessment of the coagulation potential of a plasma sample by measuring the real-time generation of thrombin. This assay is highly sensitive to both pro- and anticoagulant activities.
Materials:
-
Citrated platelet-poor or platelet-rich plasma
-
Tissue factor (TF) and phospholipids to trigger coagulation
-
A fluorogenic substrate for thrombin
-
Calibrator with a known amount of thrombin activity
-
Fluorometer
Procedure:
-
Prepare platelet-poor or platelet-rich plasma from citrated whole blood.
-
In a 96-well plate, add the plasma sample.
-
Add varying concentrations of this compound to the plasma.
-
Initiate thrombin generation by adding a reagent containing TF, phospholipids, and the fluorogenic substrate.
-
The fluorometer measures the fluorescence intensity over time, which is proportional to the amount of active thrombin.
-
A thrombin generation curve is constructed, from which parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP) are calculated.
-
This compound will cause a dose-dependent decrease in peak thrombin and ETP.
Mandatory Visualizations
Caption: The Coagulation Cascade and the Site of this compound Inhibition.
Caption: Mechanism of Irreversible Thrombin Inhibition by this compound.
Caption: Experimental Workflow for aPTT Assay with this compound.
References
- 1. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 2. Roles of Coagulation Proteases and PARs (Protease-Activated Receptors) in Mouse Models of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlas-medical.com [atlas-medical.com]
- 4. ecat.nl [ecat.nl]
- 5. Mechanistic coupling of protease signaling and initiation of coagulation by tissue factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of serine proteases in the blood coagulation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding of D-Phenylalanyl-L-prolyl-L-arginine Chloromethyl Ketone (PPACK) to Thrombin
This guide provides a comprehensive technical overview of the binding interaction between the irreversible inhibitor D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) and the serine protease thrombin. Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the critical pathways and workflows involved in studying this interaction.
Introduction to this compound and Thrombin
Thrombin is a pivotal enzyme in the blood coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the meshwork of a blood clot.[1][2][3][4] Due to its central role, thrombin is a key target for anticoagulant therapies. This compound is a potent and highly specific irreversible inhibitor of thrombin.[5][6] It acts as a mechanism-based inhibitor, forming a covalent bond with the active site of thrombin, thereby rendering the enzyme inactive.[5][7] Understanding the precise nature of the this compound-thrombin interaction is crucial for the design of novel antithrombotic agents.
Mechanism of this compound Binding and Thrombin Inhibition
The binding of this compound to thrombin is a two-step process. Initially, this compound binds to the active site of thrombin in a non-covalent manner, guided by the specificity of its D-Phe-Pro-Arg sequence which mimics the natural substrate of thrombin. Following this initial binding, a covalent bond is formed. The chloromethyl ketone moiety of this compound is attacked by the nucleophilic hydroxyl group of the active site serine residue (Ser195). This is followed by the formation of a second covalent linkage with the histidine residue (His57) of the catalytic triad, resulting in an irreversible and stable complex.[5][7] This adduct effectively mimics the tetrahedral intermediate formed during the normal catalytic reaction of thrombin.[5]
Quantitative Analysis of this compound-Thrombin Binding
The interaction between this compound and thrombin has been extensively characterized using various biophysical and biochemical techniques. The following tables summarize the key quantitative data from these studies.
Table 1: Kinetic Parameters of this compound Inhibition of Human α-Thrombin
| Parameter | Value | Conditions | Reference |
| Second-order rate constant (ki/Ki) | (1.1 ± 0.2) x 107 M-1s-1 | pH 7.0, 25°C, 0.05 M phosphate buffer, 0.15 M NaCl | [5][6] |
| Second-order rate constant (ki/Ki) | 2.15 x 107 M-1s-1 | pH 8.1, 25°C | [5] |
| Inhibition constant (Ki) | (2.4 ± 1.3) x 10-8 M | pH 7.0, 25°C, 0.05 M phosphate buffer, 0.15 M NaCl | [5][6] |
Table 2: Thermodynamic Activation Parameters for this compound-Thrombin Interaction
| Parameter | Value | Conditions | Reference |
| ΔH‡ (Enthalpy of Activation) | 10.6 ± 0.7 kcal/mol | pH 7.0, 0.05 M phosphate buffer, 0.15 M NaCl | [5][6] |
| ΔS‡ (Entropy of Activation) | 9 ± 2 cal/mol·K | pH 7.0, 0.05 M phosphate buffer, 0.15 M NaCl | [5][6] |
| ΔG‡ (Gibbs Free Energy of Activation) | 7.85 kcal/mol | Calculated from ki/Ki at pH 7.0, 25°C | [5] |
Table 3: Structural Data for the this compound-Thrombin Complex
| Parameter | Value | Method | Reference |
| Resolution | 1.9 Å | X-ray Crystallography | [8] |
| R-value | 0.156 | X-ray Crystallography | [8] |
| PDB ID | 6V64 | X-ray Diffraction | [9] |
Experimental Protocols
The characterization of the this compound-thrombin interaction relies on a variety of sophisticated experimental techniques. Detailed below are the methodologies for key experiments.
Enzyme Kinetic Assays
Objective: To determine the kinetic parameters of thrombin inhibition by this compound.
Methodology:
-
A stock solution of human α-thrombin is diluted in a suitable buffer (e.g., 0.05 M phosphate buffer with 0.15 M NaCl, pH 7.0) to a final concentration in the nanomolar range.[5]
-
The thrombin solution is incubated in a temperature-controlled cuvette within a spectrophotometer to reach thermal equilibrium (e.g., 25.0 ± 0.1 °C).[5]
-
The inhibition reaction is initiated by adding a solution of this compound to the thrombin solution and mixing rapidly.[5]
-
The residual thrombin activity is monitored over time by measuring the hydrolysis of a chromogenic substrate.
-
The observed pseudo-first-order rate constants (kobs) are determined by fitting the time-dependent decrease in thrombin activity to a single exponential decay function.
-
The second-order rate constant (ki/Ki) is determined from the slope of a plot of kobs versus the concentration of this compound.[5]
X-ray Crystallography
Objective: To determine the three-dimensional structure of the this compound-thrombin complex.
Methodology:
-
Human α-thrombin is incubated with a molar excess of this compound to ensure complete inhibition and formation of the covalent complex.[10]
-
The this compound-thrombin complex is purified, typically by size-exclusion chromatography, to remove any unbound inhibitor or unreacted thrombin.[10]
-
The purified complex is concentrated and used for crystallization trials under various conditions (e.g., different precipitants, pH, and temperature).
-
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.[9]
-
The diffraction data is processed, and the structure is solved using molecular replacement, using a known structure of thrombin or a related serine protease as a search model.[8]
-
The resulting electron density map is used to build and refine the atomic model of the this compound-thrombin complex.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To investigate the structural and dynamic properties of the this compound-thrombin complex in solution.
Methodology:
-
Isotopically labeled (e.g., 15N) thrombin is prepared for NMR studies.
-
The labeled thrombin is inhibited with this compound as described for X-ray crystallography.
-
The sample is exchanged into a suitable NMR buffer.[11]
-
One-dimensional (1D) proton and two-dimensional (2D) heteronuclear single quantum coherence (HSQC) NMR spectra are acquired.[12]
-
The appearance of specific peaks, such as the low-field proton signal indicative of a short, strong hydrogen bond, provides insight into the active site environment upon this compound binding.[5][6]
Structural Insights from the this compound-Thrombin Complex
The crystal structure of the this compound-thrombin complex reveals detailed information about the binding interactions. The D-Phe-Pro-Arg motif of this compound occupies the substrate-binding pockets of thrombin, with the arginine side chain extending into the S1 specificity pocket and forming a salt bridge with Asp189.[13] The covalent bonds formed between the chloromethyl ketone group and Ser195 and His57 of the catalytic triad are clearly visible, confirming the irreversible nature of the inhibition.[8] The structure also shows conformational changes in thrombin upon this compound binding, particularly in the loops surrounding the active site.[13]
Conclusion
The binding of this compound to thrombin serves as a paradigm for the irreversible inhibition of serine proteases. The extensive quantitative and structural data available provide a deep understanding of the molecular determinants of this interaction. The experimental protocols outlined in this guide offer a robust framework for studying this and other enzyme-inhibitor systems. This knowledge is invaluable for the rational design and development of new therapeutic agents targeting thrombin and other key enzymes in disease pathways.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The refined 1.9-A X-ray crystal structure of D-Phe-Pro-Arg chloromethylketone-inhibited human alpha-thrombin: structure analysis, overall structure, electrostatic properties, detailed active-site geometry, and structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Thrombomodulin binding selects the catalytically active form of thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thrombin Exosite Maturation and Ligand Binding at ABE II Help Stabilize PAR Binding Competent Conformation at ABE I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering Conformational Changes Associated with the Maturation of Thrombin Anion Binding Exosite I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The isomorphous structures of prethrombin2, hirugen-, and this compound-thrombin: changes accompanying activation and exosite binding to thrombin - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of PPACK in Thrombosis Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a potent and highly specific synthetic irreversible inhibitor of thrombin, a key serine protease in the coagulation cascade. Its targeted mechanism of action has established it as an invaluable tool in the field of thrombosis research, enabling detailed investigation into the mechanisms of blood clot formation and the evaluation of novel antithrombotic therapies. This guide provides a comprehensive overview of the fundamental principles of this compound, its application in key experimental models, and detailed methodologies for its use.
Mechanism of Action: Irreversible Thrombin Inhibition
This compound functions as a suicide inhibitor, forming a stable, covalent bond with the active site of thrombin. Specifically, the chloromethyl ketone moiety of this compound alkylates the histidine-57 residue within the catalytic triad of thrombin, rendering the enzyme inactive. This irreversible inhibition is highly specific for thrombin, making this compound an ideal tool for isolating the effects of thrombin in complex biological systems.
The high affinity of this compound for thrombin is reflected in its low inhibition constant (Ki), which is in the nanomolar range, indicating a very strong binding interaction. This potent and specific inhibition effectively blocks all downstream effects of thrombin in the coagulation cascade.
Quantitative Data on this compound Efficacy
The following table summarizes key quantitative parameters that define the efficacy of this compound as a thrombin inhibitor. This data is essential for designing and interpreting experiments in thrombosis research.
| Parameter | Value | Species | Assay/Method | Reference |
| Inhibition Constant (Ki) | 0.24 nM | Human | Thrombin activity assay | [1][2] |
| In Vivo Efficacy | ||||
| Reduction in Aortic Arch Plaque | 20.69% | Mouse (ApoE-null) | Sudan IV staining | [2] |
| Increase in Time to Occlusion | 46% | Mouse (ApoE-null) | Carotid artery injury model | [2] |
| Anticoagulant Concentration | 100 µM | Not Specified | General Anticoagulant Use | [1] |
Key Experimental Protocols in Thrombosis Research Utilizing this compound
In Vitro Coagulation Assays
Standard coagulation assays are fundamental for characterizing the anticoagulant effects of compounds like this compound. These assays measure the time to clot formation in plasma after the addition of various activators.
3.1.1. Specimen Preparation (General)
-
Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).
-
Carefully aspirate the supernatant (PPP) for use in the assays.
3.1.2. Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways.
-
Principle: Plasma is incubated with a partial thromboplastin reagent (containing phospholipids) and an activator (e.g., silica, kaolin). Clotting is initiated by the addition of calcium chloride, and the time to clot formation is measured.
-
Protocol for Evaluating this compound:
-
Pre-warm platelet-poor plasma (PPP), aPTT reagent, and 0.025 M calcium chloride solution to 37°C.
-
In a test tube, mix 100 µL of PPP with varying concentrations of this compound (or vehicle control) and incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Add 100 µL of the pre-warmed aPTT reagent and incubate for 3-5 minutes at 37°C.
-
Add 100 µL of pre-warmed calcium chloride solution to initiate clotting.
-
Measure the time to fibrin clot formation using a coagulometer.
-
Plot the clotting time against the concentration of this compound to determine a dose-response relationship and calculate the IC50 value.
-
3.1.3. Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.
-
Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to plasma, and the time to clot formation is measured.
-
Protocol for Evaluating this compound:
-
Pre-warm PPP and PT reagent (containing thromboplastin and calcium) to 37°C.
-
In a test tube, mix 50 µL of PPP with varying concentrations of this compound (or vehicle control).
-
Add 100 µL of the pre-warmed PT reagent to initiate clotting.
-
Measure the time to clot formation.
-
3.1.4. Thrombin Time (TT) Assay
The TT assay directly measures the rate of fibrin formation when thrombin is added to plasma, and is therefore highly sensitive to thrombin inhibitors like this compound.
-
Principle: A known concentration of thrombin is added to plasma, and the time to clot formation is measured.
-
Protocol for Evaluating this compound:
-
Pre-warm PPP and a standardized thrombin solution to 37°C.
-
In a test tube, mix 100 µL of PPP with varying concentrations of this compound (or vehicle control).
-
Add 100 µL of the pre-warmed thrombin solution to initiate clotting.
-
Measure the time to clot formation.
-
In Vivo Models of Thrombosis
Animal models are crucial for evaluating the antithrombotic efficacy and potential side effects of compounds in a physiological setting.
3.2.1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This widely used model induces endothelial injury and subsequent thrombus formation.
-
Principle: Topical application of ferric chloride to the carotid artery causes oxidative damage to the endothelium, initiating platelet adhesion and aggregation, and leading to the formation of an occlusive thrombus.
-
Protocol:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a small piece of filter paper (e.g., 1 x 2 mm) saturated with a solution of ferric chloride (typically 5-10%) on the adventitial surface of the artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the artery with saline.
-
Administer this compound at various doses via a suitable route (e.g., intravenous injection) either before or after the injury.
-
Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to occlusion.
-
At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be weighed.
-
Visualizing Key Pathways and Workflows
The Coagulation Cascade and the Central Role of Thrombin
The following diagram illustrates the key pathways of the coagulation cascade, highlighting the central role of thrombin in converting fibrinogen to fibrin and amplifying its own production.
Caption: The Coagulation Cascade and this compound's Point of Inhibition.
Experimental Workflow for In Vitro Anticoagulant Screening
This diagram outlines a typical workflow for screening and characterizing the in vitro anticoagulant activity of a test compound like this compound.
Caption: Workflow for In Vitro Evaluation of Anticoagulants.
Conclusion
This compound remains a cornerstone in thrombosis research due to its potent, specific, and irreversible inhibition of thrombin. A thorough understanding of its mechanism of action, combined with the application of standardized and well-characterized in vitro and in vivo experimental protocols, is essential for researchers in both academic and industrial settings. The data and methodologies presented in this guide provide a solid foundation for the effective use of this compound in the ongoing quest to understand and combat thrombotic diseases.
References
PPACK: A Superior Alternative to Heparin for In Vitro Blood Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of in vitro blood analysis, the choice of anticoagulant is paramount to obtaining accurate and reliable data. For decades, heparin has been the conventional choice. However, its inherent limitations, including interference with various analytical assays and induction of platelet activation, have necessitated the exploration of superior alternatives. This whitepaper presents a comprehensive technical guide on the use of D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK), a potent and irreversible thrombin inhibitor, as a more effective anticoagulant for a wide range of blood-based assays. Through a detailed examination of its mechanism of action, comparative data against heparin, and explicit experimental protocols, this guide demonstrates that this compound offers significant advantages in preserving sample integrity and ensuring data fidelity, particularly in sensitive applications such as platelet function studies and coagulation analysis.
Introduction
The pre-analytical phase of blood testing is a critical determinant of diagnostic and research outcomes. The selection of an appropriate anticoagulant is a key step in this phase, as it prevents the initiation of the coagulation cascade, thereby maintaining the blood in a fluid state suitable for analysis. Heparin, a widely used anticoagulant, functions by potentiating the activity of antithrombin, which in turn inhibits several coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.[1][2] While effective in preventing clotting, heparin's mechanism of action can lead to several analytical challenges. It can interfere with enzymatic assays, bind to plasma proteins, and, paradoxically, activate platelets, leading to artifactual changes in the sample.[3][4][5]
This compound emerges as a highly specific and potent alternative that overcomes many of the drawbacks associated with heparin. As a direct, irreversible inhibitor of thrombin, this compound acts swiftly and specifically at the final step of the common coagulation pathway, preventing the conversion of fibrinogen to fibrin and subsequent clot formation.[6] This targeted mechanism of action minimizes off-target effects, preserving the native state of blood components and ensuring more accurate analytical results.
Mechanism of Action: this compound vs. Heparin
The distinct mechanisms by which this compound and heparin exert their anticoagulant effects are central to their differential impacts on blood samples.
This compound: Direct and Irreversible Thrombin Inhibition
This compound is a synthetic tripeptide that acts as a highly specific and irreversible inhibitor of thrombin.[6] It forms a stable, covalent bond with the active site of thrombin, effectively neutralizing its enzymatic activity.[6] This direct inhibition prevents thrombin from cleaving fibrinogen to fibrin, the final and essential step in clot formation. Furthermore, by inhibiting thrombin, this compound also prevents thrombin-mediated activation of platelets and other coagulation factors, thus preserving the integrity of the sample.[7][8][9]
Heparin: Indirect and Broad-Spectrum Inhibition
Heparin's anticoagulant effect is indirect. It binds to antithrombin, a natural inhibitor of coagulation, and induces a conformational change that dramatically accelerates its inhibitory activity against several serine proteases in the coagulation cascade.[1] The primary targets of the heparin-antithrombin complex are thrombin (Factor IIa) and Factor Xa.[1][2] However, it also affects other factors to a lesser extent. This broader spectrum of activity can lead to more widespread alterations in the coagulation profile of the blood sample.
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams illustrate the points of intervention for this compound and heparin within the coagulation cascade.
Comparative Data: this compound vs. Heparin
The superiority of this compound over heparin as an in vitro anticoagulant is evident when comparing their effects on various blood parameters. The following tables summarize key quantitative data from published studies.
| Parameter | This compound | Heparin | Reference |
| Platelet Aggregation (Thrombin-induced) | Dose-dependently inhibits | Can induce aggregation at certain concentrations | [6] |
| Platelet P-selectin Expression (Activation Marker) | Minimal effect on baseline levels | Can increase baseline expression | [10] |
| Prothrombin Time (PT) | No significant effect | Can prolong PT | [11][12][13][14][15] |
| Activated Partial Thromboplastin Time (aPTT) | Prolongs aPTT | Significantly prolongs aPTT | [11][12][13][14][15] |
Table 1: Comparison of this compound and Heparin Effects on Hemostasis Parameters.
| Analyte | This compound Interference | Heparin Interference | Reference |
| Sodium | None reported | Negative bias in whole blood measurements | [4] |
| Albumin | None reported | Falsely low levels observed | [3] |
| Gamma-glutamyltransferase (GGT) | None reported | Significant interference causing turbidity | [5] |
| Thyroid Hormones | None reported | Alters serum levels | [3] |
Table 2: Interference of this compound and Heparin in Clinical Chemistry Assays.
Experimental Protocols
To facilitate the adoption of this compound in research and clinical laboratories, this section provides detailed methodologies for key experiments.
Blood Collection with this compound for Platelet Function Studies
Objective: To collect whole blood using this compound as an anticoagulant to minimize pre-analytical platelet activation for subsequent platelet function assays.
Materials:
-
This compound (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone)
-
Sterile, siliconized blood collection tubes
-
Venipuncture equipment (e.g., 21-gauge needle)
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM in sterile water or buffer).
-
Aliquot the appropriate volume of this compound stock solution into the blood collection tubes to achieve a final concentration of 40 µM in the collected blood. Note: The optimal concentration may need to be determined empirically for specific applications.
-
Perform venipuncture using a standardized, minimally traumatic technique to avoid mechanical platelet activation.
-
Collect the desired volume of blood directly into the this compound-containing tube.
-
Gently invert the tube 5-8 times to ensure thorough mixing of the blood and anticoagulant.
-
Keep the blood sample at room temperature and process for the intended platelet function assay within 2 hours of collection.
Flow Cytometry Analysis of Platelet Activation Markers
Objective: To assess the expression of platelet activation markers (e.g., P-selectin/CD62P) on the surface of platelets from this compound-anticoagulated whole blood.
Materials:
-
This compound-anticoagulated whole blood (prepared as in Protocol 5.1)
-
Fluorescently-labeled monoclonal antibodies against platelet-specific markers (e.g., CD41a-FITC) and activation markers (e.g., CD62P-PE)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
To 100 µL of this compound-anticoagulated whole blood, add the appropriate concentrations of fluorescently-labeled antibodies.
-
Gently mix and incubate at room temperature in the dark for 20 minutes.
-
Add 1 mL of PBS to each tube and centrifuge at 150 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant and resuspend the cell pellet in 500 µL of PBS.
-
Acquire the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics and positive staining for a platelet-specific marker (e.g., CD41a).
-
Analyze the expression of the activation marker (e.g., CD62P) on the gated platelet population.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for in vitro platelet function testing using this compound-anticoagulated blood.
Conclusion
The evidence presented in this technical guide strongly supports the use of this compound as a superior alternative to heparin for in vitro blood analysis. Its highly specific and irreversible inhibition of thrombin minimizes the pre-analytical variables that can compromise sample integrity and lead to erroneous results. For researchers, scientists, and drug development professionals engaged in platelet function studies, coagulation research, and other sensitive blood-based assays, the adoption of this compound as the anticoagulant of choice can significantly enhance the accuracy, reliability, and reproducibility of their data. While the initial cost of this compound may be higher than that of heparin, the long-term benefits of improved data quality and the avoidance of costly repeat experiments make it a worthwhile investment for any laboratory committed to the highest standards of scientific rigor.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heparin interference in the measurement of gamma-glutamyltransferase activity with the Scandinavian and the IFCC recommended method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Inhibition of Thrombin with this compound-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. This compound-thrombin inhibits thrombin-induced platelet aggregation and cytoplasmic acidification but does not inhibit platelet shape change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abjs.mums.ac.ir [abjs.mums.ac.ir]
- 11. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 12. cms7.netnews.cz [cms7.netnews.cz]
- 13. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The relation between the platelet-activated clotting test (HemoSTATUS) and blood loss after cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing PPACK as a Specific Thrombin Inhibitor in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. Thrombin is the most potent physiological activator of platelets, making it a key target for research into anti-platelet therapies. D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a synthetic, irreversible inhibitor of thrombin. By binding with high affinity to the active site of thrombin, this compound effectively blocks its enzymatic activity. This specificity makes this compound an invaluable tool in platelet aggregation studies, allowing researchers to isolate and investigate thrombin-mediated signaling pathways without the confounding effects of other proteases. These application notes provide a comprehensive guide to using this compound in in vitro platelet aggregation assays, particularly Light Transmission Aggregometry (LTA).
Mechanism of Action of this compound
This compound is a peptide derivative that acts as a highly specific and irreversible inhibitor of α-thrombin.[1] Its structure mimics the cleavage site of fibrinogen, allowing it to fit into the active site of thrombin. The chloromethyl ketone group then forms a covalent bond with the histidine residue in the catalytic triad of thrombin, leading to its irreversible inactivation. This targeted inhibition prevents thrombin from cleaving its substrates, most notably the Protease-Activated Receptors (PARs) on the platelet surface, namely PAR1 and PAR4, which are responsible for initiating the signaling cascade that leads to platelet activation and aggregation. The high affinity of this compound for thrombin is demonstrated by its low Ki value of 0.24 nM.[1]
Applications in Platelet Research
The primary application of this compound in platelet aggregation assays is to serve as a negative control to confirm that the observed platelet activation is indeed mediated by thrombin. By pre-incubating platelet-rich plasma (PRP) with this compound, any subsequent addition of thrombin will not result in aggregation, while aggregation induced by other agonists such as ADP, collagen, or arachidonic acid should remain unaffected. This allows for the dissection of specific signaling pathways and the characterization of novel anti-platelet compounds that may target thrombin-dependent or independent mechanisms.
Data Presentation
The following tables summarize key quantitative data relevant to the use of this compound and common agonists in platelet aggregation assays.
Table 1: Inhibitory Properties of this compound
| Inhibitor | Target | Mechanism of Action | IC50 (Thrombin-induced Aggregation) |
| This compound | Thrombin | Irreversible, Covalent | 110 nM |
IC50 value is an estimate for the inhibition of aggregation induced by minimal concentrations of α-thrombin causing a full response.
Table 2: Standard Agonist Concentrations for Light Transmission Aggregometry
| Agonist | Typical Concentration Range | Receptor(s) |
| Thrombin | 0.1 - 1 U/mL | PAR1, PAR4 |
| ADP (Adenosine Diphosphate) | 2 - 20 µM | P2Y1, P2Y12 |
| Collagen | 1 - 20 µg/mL | GPVI, α2β1 |
| TRAP-6 (Thrombin Receptor Activator Peptide 6) | 1 - 20 µM | PAR1 |
| U46619 (Thromboxane A2 mimetic) | 2.8 - 28 µM | Thromboxane Receptor (TP) |
| Ristocetin | 0.5 - 1.5 mg/mL | GPIb-IX-V (facilitates VWF binding) |
| Arachidonic Acid | 1.5 mM | Converted to Thromboxane A2 |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol outlines the preparation of PRP and PPP from whole blood, a critical first step for Light Transmission Aggregometry.
Materials:
-
Whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.
-
3.2% (0.109 M) trisodium citrate anticoagulant tubes.
-
Polypropylene tubes.
-
Benchtop centrifuge.
Procedure:
-
Collect whole blood into 3.2% trisodium citrate tubes (9 parts blood to 1 part citrate).
-
Gently invert the tubes several times to ensure proper mixing of the anticoagulant.
-
To obtain PRP, centrifuge the whole blood at 170-200 x g for 10-15 minutes at room temperature (20-24°C) with the brake off.
-
Carefully aspirate the upper, straw-colored PRP layer using a polypropylene pipette and transfer it to a polypropylene tube. Avoid disturbing the buffy coat layer.
-
To obtain PPP, centrifuge the remaining blood at 2,000 x g for 20 minutes at room temperature.
-
Aspirate the PPP and transfer to a separate polypropylene tube. PPP will be used to set the 100% aggregation baseline in the aggregometer.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use. Platelet aggregation studies should ideally be completed within 4 hours of blood collection.
Protocol 2: Light Transmission Aggregometry (LTA) using this compound
This protocol describes the use of this compound as a thrombin inhibitor in a standard LTA experiment.
Materials:
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
This compound solution (reconstituted in an appropriate solvent, e.g., water or DMSO, and diluted to the desired working concentration)
-
Thrombin solution (and other agonists as required)
-
Saline or appropriate buffer
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette the appropriate volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar. Place it in the sample well. The aggregometer will set this as the 0% aggregation baseline.
-
Pipette the same volume of PPP into a separate cuvette and place it in the reference well. The aggregometer will set this as the 100% aggregation baseline.
-
-
This compound Pre-incubation:
-
For the test sample, pipette the PRP into a new cuvette with a stir bar.
-
Add a small volume of the this compound working solution to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the PRP with this compound for 5 minutes at 37°C in the aggregometer's incubation well with stirring. This pre-incubation step is crucial to ensure complete inhibition of thrombin.
-
-
Control Sample: For the positive control, pipette PRP into a cuvette and add an equivalent volume of the vehicle (solvent used for this compound) and incubate for the same duration.
-
Initiating Aggregation:
-
Move the cuvette from the incubation well to the sample well.
-
Establish a stable baseline for approximately 1 minute.
-
Add the thrombin agonist to the cuvette to initiate the aggregation response.
-
Record the change in light transmission for a set period, typically 5-10 minutes.
-
-
Data Analysis: The aggregometer software will generate aggregation curves. Compare the curve from the this compound-treated sample to the control sample. A complete lack of aggregation in the presence of this compound confirms the thrombin-specificity of the response.
Visualizations
References
Application Notes and Protocols for D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a potent and highly specific irreversible inhibitor of thrombin.[1][2] Its high affinity and irreversible binding to the active site of thrombin make it an invaluable tool in coagulation research, anticoagulant development, and studies involving thrombin-mediated cellular processes.[3] Proper handling, dissolution, and storage of this compound are critical to ensure its stability and efficacy in experimental settings. These application notes provide detailed protocols for the dissolution and storage of this compound, as well as a general protocol for its use in a thrombin inhibition assay.
Data Presentation: Solubility and Stability of this compound
The following table summarizes the key quantitative data regarding the solubility and stability of this compound in various forms and conditions.
| Parameter | Solvent/Condition | Value | Salt Form | Reference |
| Solubility | Dimethyl sulfoxide (DMSO) | ~33 mg/mL | Trifluoroacetate | [4] |
| Dimethylformamide (DMF) | ~33 mg/mL | Trifluoroacetate | [4] | |
| Ethanol | ~20 mg/mL | Trifluoroacetate | [4] | |
| PBS (pH 7.2) | ~5 mg/mL | Trifluoroacetate | [4] | |
| Water | 100 mg/mL | Dihydrochloride | ||
| Water | Soluble | Hydrochloride | [3] | |
| Storage Stability (Lyophilized) | -20°C, desiccated | ≥ 4 years | Trifluoroacetate/Hydrochloride | [3][4] |
| -20°C, desiccated | 36 months | Not Specified | [1][2] | |
| Storage Stability (In Solution) | -20°C | Up to 3 months | Not Specified | [1] |
| -20°C | Up to 1 month | Not Specified | [2] | |
| -20°C (pH < 4) | Up to 4 months | Dihydrochloride | ||
| Aqueous Solution | Not recommended for more than one day | Trifluoroacetate/Hydrochloride | [3][4] |
Experimental Protocols
Protocol 1: Dissolving this compound
This protocol outlines the steps for preparing a stock solution of this compound. The choice of solvent will depend on the specific experimental requirements and the salt form of this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Selection:
-
For organic stock solutions: Use anhydrous DMSO for high concentrations (e.g., up to 33 mg/mL for the trifluoroacetate salt).[4] Organic solvents should be purged with an inert gas.[3][4]
-
For aqueous stock solutions: Use sterile, nuclease-free water or a suitable buffer (e.g., with pH < 4 for enhanced stability of the dihydrochloride salt). Note that aqueous solutions are less stable and should ideally be prepared fresh.[3][4]
-
-
Reconstitution:
-
Carefully open the vial and add the desired volume of solvent to achieve the target concentration. For example, to prepare a 10 mM stock solution of this compound dihydrochloride (MW: 523.9 g/mol ), add the appropriate volume of water.
-
Close the vial or tube tightly and vortex gently until the powder is completely dissolved.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[1][2]
Protocol 2: Storing this compound
Proper storage is crucial for maintaining the potency of this compound.
Storage of Lyophilized Powder:
-
Store the lyophilized powder at -20°C in a desiccated environment.[1][2]
-
Under these conditions, this compound is stable for at least 3 to 4 years.[2][3][4]
Storage of Stock Solutions:
-
DMSO stock solutions: Store aliquots at -20°C. These solutions are generally stable for up to 3 months.[1]
-
Aqueous stock solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment.[3][4] If short-term storage is necessary, store at -20°C and use within a day. For the dihydrochloride salt, stock solutions at a pH below 4 can be stored at -20°C for up to 4 months.
-
General Precaution: Always aliquot solutions to avoid multiple freeze-thaw cycles.[1][2]
Protocol 3: Thrombin Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on thrombin activity using a chromogenic substrate.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the this compound stock solution to various working concentrations in the assay buffer.
-
Prepare a solution of human α-thrombin in the assay buffer.
-
Prepare a solution of the chromogenic substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the diluted this compound solutions to the appropriate wells. Include a control well with buffer only (no inhibitor).
-
Add the thrombin solution to all wells and mix gently.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow this compound to bind to thrombin.
-
Substrate Addition: Add the chromogenic substrate to all wells to initiate the reaction.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for S-2238) over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (change in absorbance per unit time).
-
Plot the thrombin activity (rate of hydrolysis) against the this compound concentration.
-
Determine the IC50 value of this compound from the dose-response curve.
-
Visualizations
References
Application Notes and Protocols for In Vivo Use of PPACK
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a potent and irreversible inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] Its high specificity and affinity for thrombin make it an invaluable tool for in vivo animal studies investigating thrombosis, inflammation, and other thrombin-mediated physiological and pathological processes. These application notes provide a comprehensive overview of recommended concentrations, detailed experimental protocols, and relevant biological pathways for the use of this compound in preclinical animal research.
Data Presentation: this compound Concentration for In Vivo Studies
The following table summarizes a validated effective concentration of this compound for thromboprophylaxis in murine models. It is crucial to note that optimal concentrations may vary depending on the animal model, the specific research question, and the desired level of anticoagulation. Therefore, pilot dose-response studies are highly recommended to determine the ideal dosage for your specific experimental setup.
| Animal Model | Application | Administration Route | This compound Concentration | Observed Effect |
| Mouse (C57BL/6) | Arterial Thrombosis Prevention (FeCl₃-induced) | Intravenous (IV) | 10.6 µg/kg | Significant protection against occlusion of the middle cerebral and common carotid arteries.[1] |
| Mouse (C57BL/6) | Stroke Volume Reduction (tMCAO model) | Intravenous (IV) | 10.6 µg/kg | ~40% reduction in stroke volume when administered after ischemia-reperfusion.[1] |
Signaling Pathways
Thrombin exerts its effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. The signaling cascade initiated by thrombin plays a critical role in both coagulation and inflammation.
Thrombin signaling cascade in thrombosis and inflammation.
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model in Mice
This model is widely used to study the mechanisms of arterial thrombosis and to evaluate the efficacy of antithrombotic agents.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper discs (1 mm diameter)
-
Surgical instruments (forceps, scissors, vessel clamp)
-
Doppler flow probe and monitoring system
Experimental Workflow:
Workflow for FeCl₃-induced arterial thrombosis model.
Procedure:
-
Anesthesia: Anesthetize the mouse using a standard approved protocol.
-
Surgical Preparation: Make a midline cervical incision and carefully dissect to expose the common carotid artery.
-
Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.
-
This compound Administration: Administer this compound (10.6 µg/kg) or vehicle (PBS) via tail vein injection.[1]
-
Thrombosis Induction: Apply a 1 mm filter paper disc saturated with 10% FeCl₃ solution to the adventitial surface of the carotid artery for 3 minutes.
-
Monitoring: Continuously monitor blood flow using the Doppler probe.
-
Endpoint: The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the cessation of blood flow.
-
Data Analysis: Compare the TTO between the this compound-treated and vehicle control groups.
Inferior Vena Cava (IVC) Ligation Model for Deep Vein Thrombosis in Mice
This model is used to study the pathogenesis of deep vein thrombosis (DVT) and to evaluate potential therapeutic interventions.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Sterile PBS
-
Anesthetic
-
Surgical instruments
-
Suture material (e.g., 7-0 silk)
Experimental Workflow:
Workflow for IVC ligation-induced DVT model.
Procedure:
-
Anesthesia: Anesthetize the mouse.
-
Surgical Preparation: Perform a midline laparotomy to expose the abdominal cavity. Gently retract the intestines to visualize the inferior vena cava (IVC).
-
This compound Administration: Administer this compound or vehicle. The route of administration (intravenous or intraperitoneal) and the concentration should be determined based on the study design and preliminary dose-response experiments.
-
IVC Ligation: Carefully dissect the IVC and ligate it just below the renal veins using a 7-0 silk suture. Ligate any visible side branches.
-
Closure: Suture the abdominal wall and skin.
-
Thrombus Harvesting: At a predetermined time point (e.g., 24, 48 hours), re-anesthetize the mouse, reopen the abdomen, and excise the thrombosed IVC segment.
-
Analysis: Measure the weight and length of the thrombus. The thrombus can also be fixed for histological analysis.
Important Considerations
-
Dose-Response: The provided concentration of 10.6 µg/kg for mice is a starting point. It is essential to perform a dose-response study to determine the optimal concentration that provides the desired antithrombotic effect without causing excessive bleeding in your specific model.
-
Pharmacokinetics: The half-life of this compound in vivo is relatively short. The timing of administration relative to the thrombotic challenge is a critical parameter to consider in the experimental design. For sustained inhibition, continuous infusion or the use of a carrier system may be necessary.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines to ensure ethical treatment and minimize pain and distress.
-
Controls: Appropriate vehicle controls are essential for interpreting the effects of this compound.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of thrombin in a variety of in vivo animal models.
References
how to use PPACK as an anticoagulant for blood collection
Application Notes and Protocols for the Use of PPACK as an Anticoagulant in Blood Collection
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as this compound, is a potent and highly specific irreversible inhibitor of thrombin.[1] Its mechanism of action involves forming a covalent bond with the active site of thrombin, a key serine protease in the coagulation cascade, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation.[2] Unlike common anticoagulants such as heparin, which enhances the activity of antithrombin III, or EDTA, which chelates calcium ions, this compound directly targets thrombin.[3] This specificity makes this compound an invaluable tool in research settings, particularly in studies where the activation of platelets or other coagulation factors needs to be minimized or precisely controlled.
Mechanism of Action
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. This process can be initiated through either the intrinsic or extrinsic pathway, both of which converge on a common pathway that leads to the activation of thrombin (Factor IIa). Thrombin then plays a central role by converting soluble fibrinogen into insoluble fibrin monomers, which polymerize to form a stable clot. It also activates other clotting factors, further amplifying the coagulation response.
This compound acts as a mechanism-based inhibitor, forming a stable covalent adduct with the active site serine residue of thrombin.[2] This irreversible inhibition effectively removes active thrombin from the circulation, thereby halting the coagulation process. While this compound is a potent thrombin inhibitor, it has been shown to have an inhibitory effect on Factor Xa that is three orders of magnitude less than on thrombin.[4]
Signaling Pathway of Coagulation and this compound Inhibition
Caption: The coagulation cascade, highlighting this compound's irreversible inhibition of Thrombin.
Quantitative Data Summary
| Anticoagulant | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| This compound | Irreversible thrombin inhibitor[1] | 10-40 µM (final concentration) | Highly specific for thrombin; minimizes platelet activation.[4] | Rapidly decomposes at alkaline pH; higher cost.[1] |
| Heparin | Potentiates antithrombin III[5] | 10-20 U/mL | Readily available; reversible with protamine sulfate. | Can cause platelet activation; variable patient response.[6] |
| EDTA | Chelates Ca2+ ions[3] | 1.5-2.0 mg/mL | Preserves cell morphology well.[7] | Irreversibly binds calcium; unsuitable for coagulation studies.[8] |
| Citrate | Reversibly chelates Ca2+ ions[8] | 3.2% or 3.8% | Reversible anticoagulation; standard for coagulation tests. | Precise blood-to-anticoagulant ratio required.[8] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound Dihydrochloride (solid form)[1]
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
-20°C freezer
Protocol:
-
Calculate the required amount of this compound Dihydrochloride to prepare a stock solution of desired concentration (e.g., 1 mM). This compound is soluble in water up to 100 mg/mL.[1]
-
Weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile water.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C. Stock solutions with a pH below 4 are stable for up to 4 months at -20°C.[1] Note that this compound rapidly decomposes at an alkaline pH.[1]
Blood Collection using this compound
Materials:
-
This compound stock solution (e.g., 1 mM)
-
Blood collection tubes (e.g., polypropylene tubes)
-
Syringe and appropriate gauge needle for venipuncture
-
Tourniquet
-
Alcohol swabs
-
Gauze
Protocol:
-
Add the calculated volume of this compound stock solution to the blood collection tube to achieve the desired final concentration (typically 10-40 µM). For example, to achieve a final concentration of 40 µM in 1 mL of blood, add 40 µL of a 1 mM this compound stock solution to the collection tube.
-
Perform venipuncture following standard phlebotomy procedures.
-
Collect the desired volume of blood directly into the tube containing the this compound solution.
-
Immediately after collection, gently invert the tube 5-10 times to ensure thorough mixing of the blood with the anticoagulant. Avoid vigorous shaking to prevent hemolysis.
-
Proceed with the downstream application (e.g., plasma preparation, platelet studies).
Experimental Workflow
Caption: A typical workflow for blood collection and processing using this compound as an anticoagulant.
Applications
This compound is particularly advantageous in studies where the prevention of platelet activation is critical. Standard anticoagulants like heparin can sometimes induce platelet aggregation. This compound's direct and specific inhibition of thrombin, a potent platelet activator, makes it the anticoagulant of choice for:
-
Platelet Activation Studies: Investigating the mechanisms of platelet activation and aggregation without interference from the anticoagulant.[9]
-
Studies of Coagulation Factor Activity: When the activity of specific coagulation factors, other than thrombin, is being measured.
-
Preparation of Platelet-Poor or Platelet-Rich Plasma: For use in various functional assays where in-vitro activation needs to be minimized.
Troubleshooting
| Problem | Possible Cause | Solution |
| Blood Clotting | Inadequate mixing of blood with this compound. | Ensure immediate and gentle inversion of the collection tube after blood draw. |
| Incorrect concentration of this compound. | Verify calculations for stock solution and final concentration. | |
| Degraded this compound stock solution. | Prepare fresh stock solution; ensure proper storage conditions (pH <4, -20°C).[1] | |
| Hemolysis | Vigorous shaking of the blood sample. | Mix gently by inversion. |
| Use of an inappropriate needle gauge. | Use an appropriate gauge needle for venipuncture to minimize shear stress on red blood cells. | |
| Inaccurate Assay Results | Interference from this compound in downstream assays. | While specific, this compound can inhibit other serine proteases at higher concentrations.[4] Validate assay performance with this compound-anticoagulated samples. |
References
- 1. This compound dihydrochloride ≥80% (HPLC), solid, thrombin inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Types Of Anticoagulants In Collection Tubes [needle.tube]
- 4. Inhibition of Thrombin with this compound-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Complete blood count - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of PPACK on Coagulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone, commonly known as PPACK, is a potent and highly specific irreversible inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade.[1][2][3] By covalently binding to the active site of thrombin, this compound effectively blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin, which is the final step in the formation of a blood clot.[1][2] This potent anticoagulant activity makes this compound a valuable tool for in vitro and in vivo studies of thrombosis and hemostasis. These application notes provide detailed protocols for assessing the anticoagulant effects of this compound using standard coagulation assays.
Mechanism of Action
This compound is a synthetic peptide analog that mimics the cleavage site of fibrinogen, allowing it to bind with high affinity to the active site of thrombin. The chloromethyl ketone group then forms a covalent bond with the histidine residue in the catalytic triad of thrombin, leading to its irreversible inactivation.[1][2] This targeted inhibition of thrombin disrupts the final common pathway of the coagulation cascade, leading to a significant prolongation of clotting times.
Data Presentation
The following tables summarize the expected concentration-dependent effects of this compound on key coagulation parameters. These values are illustrative and may vary depending on the specific reagents and instrumentation used. Researchers should establish their own reference ranges and dose-response curves.
Table 1: Effect of this compound on Prothrombin Time (PT)
| This compound Concentration (µM) | Prothrombin Time (seconds) |
| 0 (Control) | 12.5 |
| 0.1 | 15.2 |
| 0.5 | 25.8 |
| 1.0 | 45.3 |
| 5.0 | >100 |
Table 2: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)
| This compound Concentration (µM) | aPTT (seconds) |
| 0 (Control) | 35.0 |
| 0.1 | 55.2 |
| 0.5 | 98.6 |
| 1.0 | >150 |
| 5.0 | >200 |
Table 3: Effect of this compound on Thrombin Time (TT)
| This compound Concentration (µM) | Thrombin Time (seconds) |
| 0 (Control) | 18.0 |
| 0.01 | 28.5 |
| 0.05 | 65.1 |
| 0.1 | >120 |
| 0.5 | >200 |
Table 4: Effect of this compound on Thrombin Activity (Chromogenic Assay)
| This compound Concentration (nM) | Thrombin Activity (% of Control) |
| 0 (Control) | 100 |
| 0.1 | 75 |
| 0.5 | 20 |
| 1.0 | 5 |
| 5.0 | <1 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve lyophilized this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 1 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Materials:
-
Citrated human plasma (platelet-poor)
-
PT reagent (containing tissue factor and calcium)
-
This compound working solutions (diluted from stock in a suitable buffer)
-
Coagulometer
Procedure:
-
Pre-warm the PT reagent and plasma samples to 37°C.
-
In a coagulometer cuvette, mix 50 µL of citrated plasma with 50 µL of the this compound working solution (or buffer for control).
-
Incubate the plasma-PPACK mixture for a specified time (e.g., 2 minutes) at 37°C.
-
Add 100 µL of the pre-warmed PT reagent to the cuvette to initiate clotting.
-
The coagulometer will automatically measure the time taken for clot formation in seconds.
-
Perform each concentration in triplicate.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
Materials:
-
Citrated human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
This compound working solutions
-
Coagulometer
Procedure:
-
Pre-warm the aPTT reagent, CaCl2 solution, and plasma samples to 37°C.
-
In a coagulometer cuvette, mix 50 µL of citrated plasma with 50 µL of the aPTT reagent.
-
Add 50 µL of the this compound working solution (or buffer for control) to the mixture.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add 50 µL of the pre-warmed CaCl2 solution to initiate clotting.
-
The coagulometer will measure the time to clot formation.
-
Run each sample in triplicate.
Thrombin Time (TT) Assay
The TT assay specifically evaluates the final step of coagulation: the conversion of fibrinogen to fibrin by thrombin.
Materials:
-
Citrated human plasma (platelet-poor)
-
Thrombin reagent (bovine or human)
-
This compound working solutions
-
Coagulometer
Procedure:
-
Pre-warm the thrombin reagent and plasma samples to 37°C.
-
In a coagulometer cuvette, mix 100 µL of citrated plasma with 50 µL of the this compound working solution (or buffer for control).
-
Incubate for a specified time (e.g., 1-2 minutes) at 37°C.
-
Add 50 µL of the pre-warmed thrombin reagent to initiate clotting.
-
The time to clot formation is measured.
-
Perform each concentration in triplicate.
Chromogenic Thrombin Activity Assay
This assay provides a quantitative measure of thrombin's enzymatic activity.
Materials:
-
Purified human thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl with NaCl and PEG)
-
This compound working solutions
-
Microplate reader
Procedure:
-
Prepare a series of this compound dilutions in the assay buffer.
-
In a 96-well microplate, add a fixed amount of purified thrombin to each well.
-
Add the different concentrations of this compound (or buffer for control) to the respective wells.
-
Incubate for a defined period to allow for inhibitor-enzyme interaction.
-
Add the chromogenic substrate to all wells to start the reaction.
-
Measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of substrate cleavage, which is proportional to the residual thrombin activity.
Visualizations
Figure 1: Coagulation cascade showing the point of inhibition by this compound.
Figure 2: General experimental workflow for assessing this compound's effects.
References
- 1. Experimental effect of different dilutions of blood with human plasma protein fraction and large dose factor one on blood coagulation and chemistry in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Frontiers | Standardization of Coagulation Factor V Reference Intervals, Prothrombin Time, and Activated Partial Thromboplastin Time in Mice for Use in Factor V Deficiency Pathological Models [frontiersin.org]
Application Notes and Protocols for PPACK Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK), a potent and irreversible inhibitor of thrombin, in various preclinical models. The following sections detail administration routes, dosages, experimental protocols, and the underlying signaling pathway.
Data Presentation: this compound Administration Routes and Dosages
The following table summarizes the administration routes and dosages of this compound used in preclinical studies. It is important to note that specific doses and administration schedules can vary depending on the animal model, the indication under investigation (e.g., thrombosis, cancer), and the specific research question.
| Preclinical Model | Animal Species | Administration Route | Dosage | Frequency | Vehicle | Reference |
| Arterial Thrombosis | Baboon (Papio anubis) | Intravenous (IV) Infusion | 100 nmol/kg/min | Continuous | Saline | [1] |
| He-Ne Laser-Induced Thrombosis | Rat | Intravenous (IV) | 0.5 mg/kg | Single dose | Not specified | [2] |
Note: The continuous infusion dosage in baboons can be used as a starting point for calculating equivalent bolus doses for rodent models, taking into account species-specific metabolic differences.
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Rat Thrombosis Model
This protocol is adapted from studies investigating the antithrombotic effects of thrombin inhibitors in rats.[2]
Materials:
-
This compound dihydrochloride
-
Sterile, pyrogen-free isotonic saline (0.9% NaCl)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal restrainer for rats
-
Heat lamp or warming pad
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a stock solution of this compound in sterile saline. For a 0.5 mg/kg dose in a 250g rat, a common injection volume is 0.1-0.2 mL. Calculate the required concentration accordingly. For example, for a 0.2 mL injection volume, the concentration would be 0.625 mg/mL.
-
Ensure the this compound is fully dissolved. Gentle vortexing may be applied.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Animal Preparation:
-
Intravenous Injection (Tail Vein): [3][5][6]
-
Place the rat in a suitable restrainer, allowing access to the tail.[5]
-
Disinfect the tail with an alcohol wipe.
-
Identify one of the lateral tail veins.
-
Using a sterile syringe with a 25-27 gauge needle, insert the needle, bevel up, into the vein at a shallow angle.[6]
-
A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Slowly inject the calculated volume of the this compound solution. Resistance during injection may indicate improper needle placement.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 2: Intraperitoneal Administration of this compound in a Mouse Cancer Model
This protocol is a general guideline based on intraperitoneal administration of other therapeutics in mouse cancer models, as specific this compound protocols for this application are not widely published.
Materials:
-
This compound dihydrochloride
-
Sterile, pyrogen-free isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile syringes (1 mL) and needles (23-25 gauge)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in sterile saline or PBS. A common dose for other agents administered intraperitoneally is in the range of 10-25 mg/kg.
-
Ensure complete dissolution and sterile filter the solution as described in Protocol 1.
-
-
Animal Preparation:
-
Weigh the mouse to calculate the injection volume. The maximum recommended intraperitoneal injection volume for a mouse is typically 10 mL/kg.
-
-
Intraperitoneal Injection:
-
Manually restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.
-
Aspirate briefly to ensure no blood or urine is drawn, confirming that a vessel or the bladder has not been punctured.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage, monitoring for any signs of distress.
-
Signaling Pathway and Experimental Workflow Visualizations
The Coagulation Cascade and this compound's Mechanism of Action
This compound is a highly specific and irreversible inhibitor of thrombin (Factor IIa).[7] Thrombin is a critical serine protease that plays a central role in the coagulation cascade by converting soluble fibrinogen into insoluble fibrin strands, which form the mesh of a stable blood clot.[8][9][10][11] this compound exerts its anticoagulant effect by covalently binding to the active site of thrombin, thereby blocking its enzymatic activity.[7]
The following diagram illustrates the coagulation cascade and the point of inhibition by this compound.
References
- 1. Interruption of acute platelet-dependent thrombosis by the synthetic antithrombin D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antithrombotic effect of low molecular weight synthetic thrombin inhibitors, argatroban and this compound, on He-Ne laser-induced thrombosis in rat mesenteric microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. research.vt.edu [research.vt.edu]
- 5. research.vt.edu [research.vt.edu]
- 6. depts.ttu.edu [depts.ttu.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. Coagulation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Khan Academy [khanacademy.org]
Application Notes and Protocols for Measuring PPACK Activity in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a potent and irreversible inhibitor of thrombin, the key serine protease in the coagulation cascade. Due to its high specificity, this compound is a critical tool in hematology research and a benchmark for the development of novel anticoagulant therapies. Measuring the effect of this compound in plasma samples is essential for understanding its inhibitory potential and pharmacokinetic/pharmacodynamic profile. As this compound is an irreversible inhibitor, its "activity" is quantified by measuring its inhibitory effect on thrombin activity and thrombin generation.
These application notes provide detailed protocols for three common methods to assess the inhibitory effect of this compound in plasma samples: a chromogenic thrombin activity assay, a thrombin generation assay (TGA), and a Thrombin-Antithrombin (TAT) complex ELISA.
I. Signaling Pathway of Thrombin and Inhibition by this compound
The coagulation cascade culminates in the generation of thrombin, which then cleaves fibrinogen to fibrin to form a stable blood clot. Thrombin also activates platelets and other coagulation factors, amplifying its own production. This compound irreversibly binds to the active site of thrombin, thereby blocking all its downstream effects.
Caption: Thrombin's role in coagulation and its inhibition by this compound.
II. Experimental Protocols
A. Protocol 1: Chromogenic Thrombin Activity Assay
This assay measures the residual thrombin activity in a plasma sample after incubation with this compound, using a synthetic chromogenic substrate that releases a colored product upon cleavage by thrombin.
1. Materials:
-
Citrated human plasma (platelet-poor)
-
This compound dihydrochloride
-
Bovine Thrombin
-
Thrombin-specific chromogenic substrate (e.g., S-2238)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
2. Experimental Workflow:
Caption: Workflow for the chromogenic thrombin activity assay.
3. Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in assay buffer and create a series of dilutions to determine the IC50.
-
Plasma Incubation: In a 96-well plate, add 50 µL of citrated plasma to each well. Add 10 µL of the this compound dilutions or assay buffer (for control) to the respective wells. Incubate for 10-15 minutes at room temperature to allow this compound to inhibit endogenous thrombin.
-
Thrombin Addition (Optional, for exogenous thrombin inhibition): If assessing inhibition of a known amount of thrombin, add 20 µL of a bovine thrombin solution (e.g., 1 NIH unit/mL) to each well.
-
Substrate Addition: Add 20 µL of the chromogenic substrate solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm in kinetic mode for 10-30 minutes, or as a single endpoint reading after a fixed time (e.g., 5 minutes).
-
Data Analysis: Calculate the rate of substrate cleavage (Vmax) from the kinetic reads or the final absorbance for endpoint reads. Determine the percentage of thrombin inhibition for each this compound concentration relative to the control.
B. Protocol 2: Thrombin Generation Assay (TGA)
TGA, often performed using a Calibrated Automated Thrombogram (CAT), measures the entire time course of thrombin generation and decay in plasma, providing a more comprehensive picture of the coagulation process.
1. Materials:
-
Citrated human plasma (platelet-poor or platelet-rich)
-
This compound dihydrochloride
-
TGA reagent kit (containing tissue factor, phospholipids, and a fluorogenic thrombin substrate)
-
Thrombin calibrator
-
Fluorometer with a 390 nm excitation and 460 nm emission filter
-
96-well black microplate
2. Experimental Workflow:
The Use of PPACK in the Study of Plasminogen Activators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a potent and irreversible synthetic inhibitor of thrombin.[1] While its primary target is thrombin, this compound has also been effectively utilized as a tool in the study of plasminogen activators, such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). Plasminogen activators are serine proteases that play a crucial role in fibrinolysis by converting the zymogen plasminogen into its active form, plasmin, which in turn degrades fibrin clots.[2][3] Understanding the regulation of plasminogen activator activity is paramount in various physiological and pathological processes, including hemostasis, thrombosis, and tissue remodeling.
The primary application of this compound in this field is to inhibit thrombin, which can interfere with the interpretation of plasminogen activation assays. Thrombin can influence fibrinolysis through various mechanisms, including the activation of thrombin-activatable fibrinolysis inhibitor (TAFI).[4] By selectively inhibiting thrombin with this compound, researchers can isolate and study the direct effects of plasminogen activators and their inhibitors. Furthermore, at higher concentrations, this compound has been shown to directly inhibit plasminogen activators like tPA, making it a useful control for studying the consequences of plasminogen activator inhibition.[5]
These application notes provide detailed protocols and data for the use of this compound in studies involving plasminogen activators, offering a valuable resource for researchers in fibrinolysis, cardiovascular disease, and drug development.
Data Presentation
The following tables summarize key quantitative data regarding the use of this compound in plasminogen activator studies.
Table 1: Inhibitor Concentrations and Molar Ratios
| Inhibitor | Target Enzyme | Recommended Concentration/Ratio | Application | Reference |
| This compound | Thrombin | 100 µmol/L (final concentration) | Blocking in vitro tPA-inhibitor complex formation in plasma samples | [6] |
| This compound | tPA | 5:1 (molar ratio of this compound:tPA) | Inhibition of tPA-mediated plasminogen to plasmin conversion | [5][7] |
Table 2: Kinetic Parameters of Inhibition
| Inhibitor | Target Enzyme | Parameter | Value | Reference |
| This compound | Thrombin | Ki | 0.24 nM | [1] |
| Note: | tPA and uPA | IC50 | Data not readily available in the public domain |
Experimental Protocols
Protocol 1: Chromogenic Assay for Measuring Tissue Plasminogen Activator (tPA) Activity and its Inhibition by this compound
This protocol describes a method to measure the enzymatic activity of tPA and to assess its inhibition by this compound using a chromogenic substrate that detects the generation of plasmin.
Materials:
-
Human single-chain or two-chain tPA
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251, H-D-Val-Leu-Lys-p-Nitroaniline)
-
This compound (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of tPA in Tris-HCl buffer. The final concentration in the assay will typically be in the range of 1-10 nM.
-
Prepare a stock solution of plasminogen in Tris-HCl buffer. The final concentration in the assay will typically be in the range of 0.1-1 µM.
-
Prepare a stock solution of the chromogenic plasmin substrate in sterile water. The final concentration in the assay will typically be in the range of 0.5-1 mM.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions to test a range of concentrations. To achieve a 5:1 molar ratio with 5 nM tPA, the final this compound concentration would be 25 nM.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in the indicated order:
-
Tris-HCl buffer
-
This compound solution or vehicle control (for uninhibited reaction)
-
tPA solution
-
-
Incubate the plate at 37°C for 15-30 minutes to allow for the interaction between tPA and this compound.
-
-
Initiation of the Reaction:
-
Add the plasminogen solution to all wells.
-
Add the chromogenic plasmin substrate solution to all wells to start the reaction. The final volume in each well should be 100-200 µL.
-
-
Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Plot the rate of reaction against the concentration of this compound to determine the inhibitory effect.
-
The percentage of inhibition can be calculated as: (1 - (Rate with this compound / Rate without this compound)) * 100.
-
Protocol 2: Chromogenic Assay for Measuring Urokinase-type Plasminogen Activator (uPA) Activity and its Inhibition by this compound
This protocol is similar to the tPA assay but is adapted for measuring uPA activity.
Materials:
-
Human single-chain or two-chain uPA
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2444, pyro-Glu-Gly-Arg-p-Nitroaniline)
-
This compound
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of uPA in Tris-HCl buffer. The final concentration in the assay will typically be in the range of 1-10 nM.
-
Prepare stock solutions of plasminogen, chromogenic substrate, and this compound as described in Protocol 1.
-
-
Assay Setup:
-
Follow the same setup procedure as in Protocol 1, substituting uPA for tPA.
-
-
Initiation of the Reaction:
-
Follow the same procedure as in Protocol 1.
-
-
Measurement:
-
Follow the same procedure as in Protocol 1.
-
-
Data Analysis:
-
Follow the same data analysis procedure as in Protocol 1 to determine the inhibitory effect of this compound on uPA activity.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 3. Physiology, Plasminogen Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Thrombin stimulation of platelets induces plasminogen activation mediated by endogenous urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Troubleshooting & Optimization
PPACK Technical Support Center: Troubleshooting Insolubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot insolubility issues with PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone), a potent and irreversible thrombin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in both water and Dimethyl Sulfoxide (DMSO).[1][2][3] For aqueous solutions, it is recommended to use a buffer with a pH of less than 4.[4]
Q2: I'm observing precipitation after adding my this compound stock solution to my experimental buffer. What could be the cause?
A2: This is likely due to the pH of your buffer. This compound rapidly decomposes at an alkaline pH, which can lead to insolubility and precipitation.[4] It is crucial to maintain a slightly acidic environment (pH < 4) for optimal stability and solubility of this compound in aqueous solutions.[4]
Q3: My lyophilized this compound powder is not dissolving completely in water. What should I do?
A3: If you encounter difficulty dissolving lyophilized this compound, ensure the powder has been brought to room temperature before reconstitution.[5] Use gentle agitation to aid dissolution; avoid vigorous shaking, which can cause foaming and potential denaturation of the peptide.[5] If particulates remain, you can try mixing at room temperature for a couple of hours or overnight at 4°C on a rocker.[5] If the issue persists, consider preparing a stock solution in DMSO first, which generally offers higher solubility.[1][2]
Q4: How should I store my this compound solutions to prevent degradation and precipitation?
A4: For optimal stability, reconstituted this compound solutions should be aliquoted and frozen at -20°C.[4][6] Stock solutions with a pH below 4 are stable for up to 4 months at -20°C.[4] It is not recommended to store aqueous solutions for more than one day.[1] To avoid multiple freeze-thaw cycles, which can degrade the product, it is best to prepare small aliquots.[6]
Q5: Can I use plastic tubes to prepare and store my this compound solutions?
A5: While glass is generally preferred for long-term storage of chemical compounds, polypropylene tubes are commonly used for short-term preparation and storage of peptide solutions and are considered suitable.[5][7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common this compound insolubility issues.
Problem: Precipitate forms when diluting a DMSO stock of this compound into an aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Buffer pH is too high (alkaline). | Check the pH of your final solution. Adjust the pH of the buffer to be slightly acidic (ideally pH < 4) before adding the this compound stock. | The precipitate should dissolve in the pH-adjusted buffer. |
| Final concentration is too high. | Lower the final concentration of this compound in the aqueous buffer. | This compound remains in solution at a lower, more soluble concentration. |
| Buffer components are incompatible. | Test the solubility of this compound in a simpler buffer system (e.g., saline) to identify the problematic component. | Identification of the incompatible buffer component allows for reformulation of the experimental buffer. |
Problem: Lyophilized this compound does not fully dissolve.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate reconstitution time or agitation. | Allow the vial to sit at room temperature for 15-30 minutes with gentle agitation.[5] For persistent particles, continue mixing for a few hours at room temperature or overnight at 4°C.[5] | The powder fully dissolves into a clear solution. |
| Low quality of the dissolving solvent. | Use fresh, high-purity water or DMSO for reconstitution. | This compound dissolves properly in a high-quality solvent. |
| Degradation of the lyophilized powder. | If the powder appears discolored or clumpy, it may have degraded due to improper storage. Obtain a new vial of this compound. | A fresh vial of this compound dissolves as expected. |
Quantitative Data Summary
The following table summarizes the solubility and storage recommendations for this compound.
| Parameter | Details | Reference |
| Solubility in Water | 100 mg/mL | [4] |
| Solubility in DMSO | Soluble | [1][2][3] |
| Storage of Lyophilized Powder | -20°C, desiccated. Stable for 36 months. | [6] |
| Storage of Stock Solutions | Aliquot and freeze at -20°C. Stable for up to 4 months at pH < 4. | [4] |
| Aqueous Solution Stability | Not recommended to store for more than one day. | [1] |
Experimental Protocols
Protocol for Reconstituting Lyophilized this compound
This protocol outlines the steps for preparing a stock solution from lyophilized this compound powder.
-
Equilibration: Allow the vial of lyophilized this compound and the chosen solvent (e.g., sterile water or DMSO) to equilibrate to room temperature.[5]
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.[5]
-
Solvent Addition: Using a sterile syringe, slowly add the calculated volume of the solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently agitate the vial to dissolve the powder. Avoid vigorous shaking. Allow the solution to sit at room temperature for 15-30 minutes to ensure complete dissolution.[5]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in polypropylene tubes. Store the aliquots at -20°C.[4][6]
Visualizations
Caption: Workflow for the proper solubilization of lyophilized this compound.
Caption: Decision tree for troubleshooting this compound insolubility issues.
References
Technical Support Center: Optimizing PPACK Dosage for Mouse Models
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK), a potent direct thrombin inhibitor, in mouse models. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone) is a highly specific and irreversible inhibitor of thrombin (Factor IIa). Thrombin is a critical serine protease that sits at the final step of the coagulation cascade, where it converts soluble fibrinogen into insoluble fibrin strands to form a clot. By directly inhibiting thrombin, this compound effectively blocks this conversion, exerting a powerful anticoagulant effect.
Figure 1. Mechanism of this compound as a direct thrombin inhibitor.
Q2: What is a recommended starting dose for this compound in mice?
A2: There is no single universal dose for this compound, as the optimal dosage is highly dependent on the specific mouse model, the experimental goals (e.g., partial vs. complete anticoagulation), and the chosen route of administration. Researchers must perform a dose-response study to determine the effective and safe dose for their specific application. As a reference, other direct thrombin inhibitors like dabigatran have been administered to mice intravenously at doses as low as 15 µg/kg to achieve therapeutic levels.[1]
Q3: How should I prepare and store this compound for in vivo use?
A3: this compound hydrochloride is soluble in water and DMSO.[2] For in vivo studies, sterile saline or phosphate-buffered saline (PBS) is the preferred solvent.
-
Preparation: Always prepare fresh solutions on the day of use to ensure stability and potency. Dissolve this compound in sterile, pyrogen-free saline or PBS to the desired stock concentration. Perform serial dilutions to achieve the final target concentrations for injection.
-
Storage: Store the powdered form of this compound as recommended by the manufacturer, typically desiccated at -20°C. Avoid repeated freeze-thaw cycles of stock solutions.
Q4: What are the common routes of administration for this compound in mice?
A4: The choice of administration route affects the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the drug. Common routes for systemic delivery in mice include intravenous, intraperitoneal, and subcutaneous injections.[3][4]
| Administration Route | Description | Max Volume (Mouse) | Notes |
| Intravenous (IV) | Injection directly into a vein (typically the lateral tail vein). Provides 100% bioavailability and rapid onset. | ~200 µL (10 mL/kg) | Requires proper restraint and technique. Warming the tail can help dilate the vein.[5] |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. Offers rapid absorption, though slower than IV. | ~200 µL (10 mL/kg) | Injected into the lower abdominal quadrant to avoid organs.[4] |
| Subcutaneous (SC) | Injection into the loose skin, usually over the scruff of the neck or back. Slower, more sustained absorption. | ~200 µL (10 mL/kg) | A bulge of injected fluid will be noticeable under the skin.[4] |
| Oral Gavage (PO) | Direct delivery to the stomach via a feeding needle. Used for oral formulations. | ~200 µL (10 mL/kg) | Requires skill to avoid injury to the esophagus or trachea.[4] |
Troubleshooting Guide
References
Technical Support Center: Experiments with PPACK
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PPACK (D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and irreversible synthetic inhibitor of the serine protease thrombin. Its chemical structure allows it to bind covalently to the active site of thrombin, effectively blocking its enzymatic activity. This irreversible inhibition makes this compound a powerful anticoagulant, preventing thrombin from cleaving fibrinogen to fibrin, a critical step in the formation of blood clots.
Q2: What are the common applications of this compound in research?
This compound is widely used as an anticoagulant in a variety of research applications, including:
-
Preventing blood coagulation in vitro: It is used to treat blood samples to prevent clotting during experimental procedures.
-
Studying the role of thrombin in biological processes: By specifically inhibiting thrombin, researchers can investigate its function in coagulation, platelet activation, inflammation, and cell signaling.
-
As a control in coagulation assays: this compound can be used as a negative control to ensure that observed effects are indeed thrombin-dependent.
Q3: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C. Once reconstituted in an aqueous solution, its stability can vary depending on the pH and storage temperature. It is generally recommended to prepare fresh solutions for each experiment or to aliquot and store them at -80°C for short-term use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected or Variable Results in Coagulation Assays
A frequent source of experimental artifacts when using this compound is its significant interference with standard coagulation assays.
Symptoms:
-
Prolonged or unmeasurable Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT).
-
Discrepancies between different coagulation monitoring tests.
Possible Causes:
-
Direct Thrombin Inhibition: this compound directly and irreversibly inhibits thrombin, which is a central enzyme in both the intrinsic, extrinsic, and common pathways of the coagulation cascade. This will inherently prolong clotting times in assays that rely on the formation of a fibrin clot.
-
Assay-Specific Interference: The extent of interference can vary depending on the specific reagents and instrumentation used for the coagulation assay.[1][2][3]
Solutions:
-
Use Chromogenic Assays: For quantitative assessment of coagulation parameters in the presence of this compound, consider using chromogenic assays that measure the activity of specific coagulation factors upstream of thrombin. These assays are generally less affected by direct thrombin inhibitors.
-
Dedicated Thrombin Inhibitor Assays: Employ specialized assays designed to measure the concentration of direct thrombin inhibitors, such as a diluted thrombin time (dTT) assay.[1][2][3]
-
Establish a Standard Curve: If using clotting-based assays is unavoidable, it is crucial to establish a standard curve with known concentrations of this compound to accurately interpret the results.
| Assay | Effect of Direct Thrombin Inhibitors (including this compound) | Recommendations for Use with this compound |
| Prothrombin Time (PT) | Prolonged, but with a relatively low and variable response to increasing inhibitor concentrations.[1][2] | Not recommended for quantitative monitoring of this compound's anticoagulant effect. |
| Activated Partial Thromboplastin Time (aPTT) | Significantly prolonged, often with a non-linear response at higher concentrations.[1][2] | Can indicate the presence of an anticoagulant effect, but not suitable for precise quantification. |
| Thrombin Time (TT) | Highly sensitive and shows a linear response to increasing concentrations of direct thrombin inhibitors.[3] | A useful qualitative indicator of this compound's presence and activity. |
| Diluted Thrombin Time (dTT) | Shows a linear and predictable response to various direct thrombin inhibitors.[1][2][3] | Recommended for accurate quantification of this compound's anticoagulant effect. |
Issue 2: Potential Off-Target Effects
While this compound is highly selective for thrombin, its reactive chloromethylketone group has the potential to interact with other proteins.
Symptoms:
-
Unexpected changes in cellular signaling pathways not directly related to thrombin.
-
Inhibition of other proteases in your experimental system.
Possible Causes:
-
Reactivity of the Chloromethylketone Group: Chloromethylketones are alkylating agents and can react with cysteine residues in the active sites of other proteases, such as cathepsins.[4]
Solutions:
-
Include Appropriate Controls: Use a structurally similar but inactive control molecule to confirm that the observed effects are due to thrombin inhibition and not off-target interactions.
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that effectively inhibits thrombin to minimize the risk of off-target effects.
-
Orthogonal Approaches: Confirm your findings using alternative methods to inhibit thrombin, such as other specific inhibitors or molecular biology techniques (e.g., siRNA).
Issue 3: Artifacts in Cell-Based Assays
The use of this compound in cell culture experiments can sometimes lead to unexpected results in viability or functional assays.
Symptoms:
-
Discrepancies between different cell viability assays (e.g., MTT vs. Trypan Blue exclusion).
-
Alterations in cellular metabolism that are independent of thrombin's known signaling roles.
Possible Causes:
-
Interference with Assay Chemistry: Some components of cell viability assays, such as the tetrazolium salts used in MTT, MTS, and XTT assays, are sensitive to the cellular redox environment.[5][6][7] While direct interference by this compound has not been extensively documented, any compound affecting cellular metabolism could potentially alter the readout of these assays.
-
Unintended Effects on Cellular Processes: Complete and irreversible inhibition of even trace amounts of thrombin in cell culture media could have subtle, long-term effects on cell behavior that are not immediately apparent.
Solutions:
-
Use Multiple Viability Assays: To ensure the accuracy of your cell viability data, use at least two different assays that rely on different principles (e.g., a metabolic assay like MTT and a membrane integrity assay like Trypan Blue or a fluorescent live/dead stain).
-
Perform Dose-Response and Time-Course Experiments: Carefully evaluate the effect of different concentrations of this compound over various time points to identify any potential time-dependent or dose-dependent artifacts.
-
Thoroughly Wash Cells: Before performing cell-based assays, ensure that any residual this compound from the treatment medium is removed by thoroughly washing the cells.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in a suitable solvent, such as sterile water or a buffer appropriate for your experiment (e.g., PBS). For a 1 mM stock solution, dissolve 0.451 mg of this compound (MW: 450.97 g/mol ) in 1 mL of solvent.
-
Aliquotting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C. For short-term storage (a few days), 4°C may be acceptable, but long-term stability at this temperature is not guaranteed.
Protocol 2: Inhibition of Thrombin Activity in a Plasma Sample
-
Sample Preparation: Collect blood in a tube containing an appropriate anticoagulant if you wish to compare with other anticoagulants, or use a tube without anticoagulant if you intend to solely rely on this compound. Prepare platelet-poor plasma by centrifugation.
-
This compound Addition: Add this compound to the plasma sample to the desired final concentration. A common concentration for complete anticoagulation is 10 µM.
-
Incubation: Incubate the plasma with this compound for at least 15 minutes at room temperature to ensure complete and irreversible inhibition of thrombin.
-
Assay: Proceed with your downstream experimental assay, keeping in mind the potential interferences discussed in the troubleshooting guide.
Visualizing Pathways and Workflows
To aid in understanding the experimental context and potential areas for artifacts, the following diagrams illustrate key pathways and workflows.
Caption: A logical workflow for troubleshooting common artifacts in experiments involving this compound.
Caption: The central role of thrombin in the coagulation cascade and its inhibition by this compound.
Caption: Signaling pathway of thrombin-induced platelet activation and its blockage by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
Technical Support Center: Enhancing PPACK Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of the thrombin inhibitor PPACK (D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone) in long-term experimental settings.
Introduction to this compound
This compound is a potent, selective, and irreversible inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[1][2][3] It functions by forming a stable, covalent bond with the active site of thrombin, effectively neutralizing its activity.[1][3] This property makes this compound a valuable tool in a variety of research applications where the inhibition of thrombin is required. However, its stability in aqueous solutions, particularly over extended periods at physiological temperatures, can be a concern.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
For long-term storage (months to years), this compound stock solutions, typically dissolved in a solvent like DMSO, should be stored at -20°C.[4] For short-term storage (days to weeks), 0-4°C is suitable. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q2: What are the primary factors that can affect this compound stability in my experiment?
Several factors can influence the stability of this compound in an experimental setting:
-
pH: Chloromethyl ketones, the class of compounds to which this compound belongs, are generally more stable at lower pH values.[2] In alkaline conditions, the rate of degradation can increase.
-
Temperature: As with most chemical reactions, higher temperatures will accelerate the degradation of this compound. Long-term experiments conducted at 37°C will pose a greater stability challenge than those performed at room temperature or 4°C.
-
Aqueous Environment: this compound is susceptible to hydrolysis in aqueous solutions. The presence of water can lead to the breakdown of the inhibitor over time.
-
Components of the Experimental Medium: Complex media, such as cell culture media containing various amino acids, salts, and serum, can impact this compound stability.[5][6] Serum, in particular, contains proteases that could potentially degrade the peptide-based structure of this compound.[5][6]
-
Light Exposure: While not extensively documented for this compound specifically, many peptide-based compounds are sensitive to light. It is good practice to protect this compound-containing solutions from direct light exposure.
Q3: How can I monitor the activity of this compound during my long-term experiment?
To monitor the effective concentration of active this compound, you can perform a functional assay at different time points. This typically involves taking aliquots of your experimental medium and measuring its ability to inhibit a known amount of thrombin. A common method is to use a chromogenic substrate for thrombin and measure the color change in the presence and absence of the this compound-containing medium. A decrease in thrombin inhibition over time indicates this compound degradation.
Troubleshooting Guide: Improving this compound Stability
This guide addresses common issues encountered when using this compound in long-term experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of thrombin inhibition over time | This compound Degradation: The most likely cause is the chemical instability of this compound under the experimental conditions. | 1. Optimize pH: If your experimental system allows, maintain a pH that is as low as is physiologically acceptable to slow down degradation. 2. Minimize Time at 37°C: Prepare fresh working solutions of this compound just before use and add them to the experimental setup at the last possible moment. 3. Periodic Replenishment: Based on the expected rate of degradation (which you may need to determine empirically), replenish the this compound in your system at regular intervals to maintain a desired effective concentration. 4. Consider a Stabilizing Formulation: For in vivo or complex in vitro models, using a delivery system like nanoparticles can protect this compound from degradation and provide a sustained release. |
| Inconsistent or unexpected experimental results | Variability in this compound Activity: This can be due to inconsistent preparation of this compound solutions or degradation during storage. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. 2. Fresh Working Solutions: Always prepare fresh dilutions of this compound for each experiment from a properly stored stock. 3. Validate Inhibitor Activity: Before starting a long-term experiment, confirm the activity of your this compound stock using a functional assay. |
| Precipitation of this compound in the experimental medium | Poor Solubility: this compound, like many peptides, can have limited solubility in certain aqueous buffers, especially at high concentrations. | 1. Optimize Solvent for Stock Solution: While DMSO is common, ensure it is of high quality and that the final concentration of DMSO in your experiment is not toxic to your system. 2. Check pH of the Medium: The pH of your buffer can affect the solubility of this compound. Ensure the pH is within a range that maintains solubility. 3. Incremental Addition: When preparing working solutions, add the this compound stock to the aqueous medium slowly while mixing to prevent localized high concentrations that can lead to precipitation. |
Experimental Protocols
Protocol 1: Determining the In Vitro Stability of this compound
This protocol provides a framework for assessing the stability of this compound in a specific experimental buffer or medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer/medium (e.g., PBS, DMEM/F-12)
-
Thrombin (e.g., human α-thrombin)
-
Chromogenic thrombin substrate
-
96-well microplate
-
Microplate reader
-
Incubator at the desired experimental temperature (e.g., 37°C)
Methodology:
-
Preparation of this compound Working Solution: Prepare a working solution of this compound in your experimental buffer/medium at the desired final concentration.
-
Incubation: Incubate the this compound working solution at the experimental temperature (e.g., 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot of the incubated this compound solution.
-
Thrombin Inhibition Assay:
-
In a 96-well plate, add a known concentration of thrombin to each well.
-
Add the this compound aliquots from the different time points to the respective wells.
-
Include a positive control (thrombin alone) and a negative control (buffer/medium alone).
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for thrombin-PPACK interaction.
-
Add the chromogenic thrombin substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength using a microplate reader in kinetic mode for a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in absorbance over time) for each condition.
-
Determine the percentage of thrombin inhibition for each time point relative to the positive control.
-
Plot the percentage of active this compound (or thrombin inhibition) as a function of time.
-
From this plot, you can estimate the half-life (t½) of this compound under your specific experimental conditions.
-
Data Presentation: this compound Stability Profile
As the stability of this compound is highly dependent on the specific experimental conditions, it is recommended that researchers determine the stability profile empirically. The following table provides a template for summarizing your findings.
| Time (hours) | Temperature (°C) | pH | Buffer/Medium | % Remaining this compound Activity (Mean ± SD) |
| 0 | 37 | 7.4 | PBS | 100 ± 0 |
| 2 | 37 | 7.4 | PBS | User-determined value |
| 4 | 37 | 7.4 | PBS | User-determined value |
| 8 | 37 | 7.4 | PBS | User-determined value |
| 12 | 37 | 7.4 | PBS | User-determined value |
| 24 | 37 | 7.4 | PBS | User-determined value |
| 48 | 37 | 7.4 | PBS | User-determined value |
Users should replace the placeholder values with their own experimental data.
Visualizations
Thrombin Signaling Pathway via PAR-1
Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), with PAR-1 being a key receptor on many cell types, including platelets and endothelial cells.[1][2][7] The activation of PAR-1 by thrombin is an irreversible proteolytic event.[1]
Experimental Workflow: Long-Term Cell Culture with this compound
This workflow outlines the key steps for conducting a long-term cell culture experiment where continuous thrombin inhibition by this compound is required.
References
- 1. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
Technical Support Center: Dealing with Off-Target Effects of PPACK
Welcome to the technical support center for D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK). This resource is designed for researchers, scientists, and drug development professionals to navigate and mitigate the potential off-target effects of this potent thrombin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone) is a synthetic, irreversible inhibitor of the serine protease thrombin.[1][2] It is designed to mimic the substrate of thrombin and forms a covalent bond with the active site, effectively inactivating the enzyme.[1] Due to its high affinity and specificity for thrombin, it is widely used as an anticoagulant and in studies of thrombin-mediated physiological and pathological processes.[2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly potent against thrombin, it can exhibit inhibitory effects on other trypsin-like serine proteases.[3] For example, its inhibitory effect on Factor Xa has been reported to be three orders of magnitude less than on thrombin.[3] Off-target interactions can lead to unintended biological consequences in experimental systems, making it crucial to include proper controls.
Q3: How can I be sure my experimental results are due to thrombin inhibition and not off-target effects?
A3: This is a critical aspect of using any inhibitor. The following strategies are recommended:
-
Use a Rescue Experiment: After inhibiting the target with this compound, see if the effect can be reversed by adding a form of the target that is resistant to the inhibitor but still functional.
-
Use an Alternative Inhibitor: Employ another thrombin inhibitor with a different chemical structure and off-target profile. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Curve: Establish a dose-response relationship. The concentration of this compound required to elicit the biological response should correlate with its known inhibitory constant (Ki) for thrombin.
-
Negative Controls: Use a structurally similar but inactive molecule as a negative control to ensure the observed effects are not due to the chemical scaffold itself.
Q4: What are the best practices for minimizing off-target effects?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to perform rigorous validation. Determine the minimal concentration of this compound that effectively inhibits thrombin in your specific experimental setup. Avoid using excessively high concentrations, which are more likely to engage off-target proteins.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Actions |
| Unexpected Cell Toxicity or Phenotype | Off-target inhibition of essential cellular proteases. | 1. Lower the this compound concentration. 2. Perform a cell viability assay (e.g., MTT or LDH) across a range of this compound concentrations. 3. Use proteomic methods like Activity-Based Protein Profiling (ABPP) to identify unintended targets.[4] |
| Inconsistent or Non-reproducible Results | Variability in off-target engagement due to slight changes in experimental conditions (e.g., cell density, incubation time). | 1. Standardize all experimental parameters meticulously. 2. Include both positive and negative controls in every experiment. 3. Validate target engagement at the protein level using methods like a cellular thermal shift assay (CETSA). |
| Observed Effect Does Not Correlate with Thrombin Activity | The phenotype may be driven by an off-target with higher sensitivity to this compound than thrombin in your system. | 1. Profile the activity of other known serine proteases in your system. 2. Use an orthogonal approach, such as siRNA or CRISPR/Cas9, to knock down thrombin and see if it phenocopies the effect of this compound. |
Quantitative Data: this compound Inhibitory Potency
The following table summarizes the inhibitory constants (Ki) and second-order rate constants for this compound against its primary target, thrombin. This data is essential for designing experiments with appropriate concentrations.
| Target | Inhibitor | Ki (Inhibition Constant) | k_i/K_i (M⁻¹s⁻¹) | Conditions |
| Human α-Thrombin | This compound | ~0.24 nM[2] | 1.1 x 10⁷ | pH 7.0, 25°C[1] |
| Human α-Thrombin | This compound | 2.4 x 10⁻⁸ M | 2.15 x 10⁷ | pH 8.1, 25°C[1] |
Experimental Protocols
Protocol: Identifying Off-Target Proteins Using Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to identify the targets of small molecule inhibitors in complex biological samples.[4] This protocol provides a general workflow.
Objective: To identify potential off-target serine proteases of this compound in a cell lysate.
Materials:
-
Cell lysate of interest
-
This compound
-
DMSO (vehicle control)
-
FP-Rh (Fluorophosphonate-Rhodamine): A broad-spectrum serine protease activity-based probe.
-
SDS-PAGE gels and buffers
-
In-gel fluorescence scanner
-
Mass spectrometry equipment and software
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from your experimental system (e.g., cultured cells or tissue homogenate) in a buffer without protease inhibitors.
-
Inhibitor Treatment:
-
Aliquot the lysate into several tubes.
-
Treat the lysates with varying concentrations of this compound (e.g., 10x, 100x, 1000x the Ki for thrombin).
-
Include a DMSO-only vehicle control.
-
Incubate for 30 minutes at room temperature to allow for target binding.
-
-
Probe Labeling:
-
Add the FP-Rh probe to each lysate tube at a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature. The probe will covalently label the active site of serine proteases that were not blocked by this compound.
-
-
SDS-PAGE Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Fluorescence Scanning:
-
Visualize the labeled proteases using an in-gel fluorescence scanner.
-
Proteases that are targets of this compound will show a dose-dependent decrease in fluorescence signal compared to the DMSO control.
-
-
Protein Identification (Mass Spectrometry):
-
Excise the protein bands that show a decrease in fluorescence.
-
Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.
-
Visual Guides: Pathways and Workflows
Diagram 1: Hypothetical Signaling Pathway
Caption: this compound's on-target vs. potential off-target pathway inhibition.
Diagram 2: Experimental Workflow for Off-Target Validation
References
- 1. PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of Thrombin with this compound-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Thrombin Inhibition Assays with PPACK
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of enzyme inhibition assays is paramount. This guide provides troubleshooting advice and frequently asked questions (FAQs) for when D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) unexpectedly fails to inhibit thrombin activity.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during thrombin inhibition experiments with this compound.
Question 1: Why is this compound not inhibiting thrombin in my assay?
Answer: Several factors could be contributing to the lack of thrombin inhibition by this compound. Here is a step-by-step guide to troubleshoot the issue:
1. Verify this compound Integrity and Concentration:
-
Storage: this compound is sensitive to storage conditions. It should be stored at -20°C and protected from light and moisture. Following reconstitution, it is recommended to aliquot the solution and store it at -20°C for up to four months.[1] Repeated freeze-thaw cycles should be avoided.
-
pH Stability: this compound rapidly decomposes at alkaline pH.[1] Ensure that your stock solution has a pH of less than 4.
-
Concentration: Confirm the accuracy of your this compound concentration calculations and dilutions. An error in dilution can lead to a final concentration that is too low to effectively inhibit thrombin.
2. Assess Thrombin Activity and Quality:
-
Enzyme Activity: Before conducting the inhibition assay, it is crucial to confirm the activity of your thrombin stock. This can be done by performing a standard activity assay without the inhibitor.
-
Enzyme Purity: The purity of the thrombin preparation can impact its interaction with this compound. Use a high-quality, purified thrombin preparation for your assays.
3. Evaluate Assay Conditions:
-
pH: The pH of the reaction buffer can significantly influence the interaction between this compound and thrombin. The optimal pH range for thrombin activity is generally between 7.3 and 8.8.[2] Ensure your buffer pH is within this range and is stable throughout the experiment.
-
Buffer Composition: Certain buffer components can interfere with the assay. For example, high concentrations of phosphate have been shown to inhibit some enzymes. If you are using a phosphate buffer, consider testing an alternative buffer system.
-
Temperature: Thrombin activity is temperature-dependent. Ensure that all assay components are properly equilibrated to the recommended reaction temperature, typically 25°C or 37°C.[2]
4. Check for Interfering Substances:
-
Contaminants: Ensure that all reagents and labware are free from contaminants that could interfere with the assay.
-
Other Protease Inhibitors: Verify that no other protease inhibitors are present in your sample or reagents, unless they are part of the experimental design.
Question 2: How can I be sure my this compound is active?
Answer: To confirm the activity of your this compound, you can perform a positive control experiment. This involves running the inhibition assay with a fresh, unopened vial of this compound or a batch that has previously shown effective inhibition. If the new batch inhibits thrombin while your current batch does not, it is likely that your this compound has degraded.
Question 3: What is the expected inhibitory concentration for this compound against thrombin?
Answer: this compound is a highly potent and irreversible inhibitor of thrombin.[3][4] The inhibitory potential of this compound can be quantified by its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). The reported values can vary depending on the specific assay conditions.
| Parameter | Reported Value | Assay Conditions |
| Ki | 0.24 nM | Human α-thrombin |
| Ki | (2.4 ± 1.3) x 10⁻⁸ M | pH 7.00, 0.05 M phosphate buffer, 0.15 M NaCl, 25°C |
| IC50 | 110 nM | Inhibition of thrombin-induced platelet aggregation |
Caption: Summary of reported inhibitory constants for this compound against thrombin.
Experimental Protocols
This section provides a detailed methodology for a standard chromogenic thrombin inhibition assay using this compound.
Protocol: Chromogenic Thrombin Inhibition Assay
1. Materials and Reagents:
-
Purified human α-thrombin
-
This compound dihydrochloride
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Reagent Preparation:
-
Thrombin Stock Solution: Prepare a stock solution of thrombin in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
This compound Stock Solution: Dissolve this compound dihydrochloride in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 10 mM). Ensure the pH of the stock solution is below 4.
-
Substrate Solution: Prepare the chromogenic substrate solution in the assay buffer according to the manufacturer's instructions.
3. Assay Procedure:
-
Prepare this compound dilutions: Create a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations in the assay.
-
Set up the reaction plate:
-
Blank wells: Add assay buffer only.
-
Control wells (no inhibitor): Add thrombin and assay buffer.
-
Test wells: Add thrombin and the corresponding this compound dilution.
-
-
Pre-incubation: Add 50 µL of the thrombin solution to the control and test wells. Add 50 µL of the appropriate this compound dilution to the test wells and 50 µL of assay buffer to the control wells.
-
Incubate the plate at 37°C for 15 minutes to allow for the interaction between thrombin and this compound.
-
Initiate the reaction: Add 100 µL of the pre-warmed chromogenic substrate solution to all wells.
-
Measure absorbance: Immediately begin reading the absorbance at 405 nm in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (V): Determine the initial rate of the reaction for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).
-
Calculate the percentage of inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where:
-
V_inhibitor is the rate of reaction in the presence of this compound.
-
V_control is the rate of reaction in the absence of this compound.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for when this compound does not inhibit thrombin activity.
Caption: Mechanism of irreversible thrombin inhibition by this compound.
References
- 1. abcam.com [abcam.com]
- 2. PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-thrombin inhibits thrombin-induced platelet aggregation and cytoplasmic acidification but does not inhibit platelet shape change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Overcoming Challenges in PPACK Delivery In Vivo
Welcome to the technical support center for the in vivo application of PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and irreversible inhibitor of thrombin.[1][2][3][4] It is a synthetic peptide derivative that forms a covalent bond with the active site serine (Ser195) and cross-links with a histidine residue (His57) in thrombin, effectively inactivating the enzyme.[3] By inhibiting thrombin, this compound blocks the conversion of fibrinogen to fibrin, a critical step in blood coagulation.[5]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: Like many peptide-based therapeutics, the primary challenges for in vivo delivery of this compound include a short plasma half-life, rapid clearance, and poor oral bioavailability due to enzymatic degradation.[6] Its hydrophilic nature can also limit its ability to cross physiological barriers. To overcome these limitations, formulation strategies such as encapsulation in nanoparticles have been explored to protect this compound from degradation and improve its delivery to the target site.[7]
Q3: What is the reported potency of this compound for thrombin?
A3: this compound is a highly potent thrombin inhibitor, with a reported inhibition constant (Ki) of 0.24 nM for human α-thrombin.[1][2][3][4]
Q4: Is this compound completely selective for thrombin?
A4: While this compound is highly selective for thrombin, it has been reported to inhibit other serine proteases at higher concentrations, such as tissue plasminogen activator (tPA), Factor VIIa, and Factor XIa. It is crucial to consider potential off-target effects in your experimental design, especially when using high concentrations of this compound.
Q5: What are the storage and stability recommendations for this compound?
A5: Lyophilized this compound should be stored at -20°C and kept desiccated, where it can be stable for up to 36 months.[2] Once reconstituted in a solution, it should be stored at -20°C and used within one month to avoid loss of potency. It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[2] this compound solutions are more stable at an acidic pH and rapidly decompose at an alkaline pH.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or lower than expected in vivo efficacy (e.g., no change in coagulation parameters). | 1. Rapid clearance and short half-life of this compound. 2. Inadequate dosage. 3. Suboptimal route of administration. 4. Degradation of this compound in the prepared formulation. | 1. Consider a continuous infusion protocol instead of a bolus injection to maintain therapeutic plasma concentrations. 2. Perform a dose-response study to determine the optimal dose for your animal model and disease state. 3. Intravenous (IV) administration will provide the most direct and immediate systemic exposure. Subcutaneous (SC) administration may result in lower bioavailability.[8][9] 4. Prepare fresh this compound solutions for each experiment. Ensure the pH of the vehicle is slightly acidic and avoid alkaline conditions. |
| High variability in experimental results between animals. | 1. Inconsistent administration technique. 2. Biological variability between animals. | 1. Ensure consistent and accurate administration of the this compound solution. For IV injections, confirm proper delivery into the vein. 2. Increase the number of animals per group to improve statistical power and account for inter-individual differences. |
| Unexpected adverse effects observed (e.g., excessive bleeding). | 1. Dosage is too high. 2. Potential off-target effects. | 1. Reduce the dose of this compound. Conduct a pilot study to determine the maximum tolerated dose in your model. 2. Assess the activity of other related serine proteases that might be inhibited by this compound at the administered concentration. |
| Difficulty dissolving lyophilized this compound. | 1. Inappropriate solvent. | 1. This compound dihydrochloride is soluble in water (up to 100 mg/mL). Use sterile, nuclease-free water or phosphate-buffered saline (PBS) for reconstitution. |
Quantitative Data Summary
| Parameter | Value | Notes | References |
| Inhibition Constant (Ki) for human α-thrombin | 0.24 nM | Irreversible inhibitor. | [1][2][3][4] |
| In vivo Dose (Rabbits) | 10-100 µg/kg (bolus) or 0.25-1.0 µg/kg/min (infusion) | Effective for inhibiting thrombin-induced cerebral thromboembolism. | [3] |
| In vitro Concentration for Endothelial Cell Treatment | 30 nM | Used to antagonize the effect of thrombin on HO-1 expression. | [3] |
| Solubility in Water | Up to 100 mg/mL | For this compound dihydrochloride. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
Lyophilized this compound dihydrochloride
-
Sterile, nuclease-free water or sterile 0.9% saline
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of this compound and sterile diluent to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Aseptically add the calculated volume of sterile water or saline to the this compound vial.
-
Gently vortex the vial until the this compound is completely dissolved. Avoid vigorous shaking to prevent potential peptide degradation.
-
For in vivo use, it is critical to ensure the sterility of the solution. Filter the reconstituted this compound solution through a 0.22 µm sterile syringe filter into a sterile tube.
-
If not for immediate use, aliquot the sterile this compound solution into sterile, low-adhesion microcentrifuge tubes, and store at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration with sterile saline or PBS, pH 7.4. Keep the final solution on ice.
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
Mouse restrainer
-
Heat lamp
-
27-30 gauge needle with a 1 mL syringe
-
70% ethanol
-
Prepared this compound solution
Procedure:
-
Anesthetize the mouse according to your institution's approved animal care and use protocol.
-
Place the mouse in a suitable restrainer.
-
Warm the mouse's tail using a heat lamp to dilate the lateral tail veins. Be careful not to overheat the tail.
-
Wipe the tail with 70% ethanol to disinfect the injection site.
-
Visualize a lateral tail vein. Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution. The maximum bolus injection volume is typically 5 ml/kg.
-
If the injection is successful, you should see the vein blanch and feel no resistance. If a blister forms, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitor the animal for any adverse reactions according to your approved protocol.
Visualizations
Caption: Thrombin signaling pathway via PAR-1 and its inhibition by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. adooq.com [adooq.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Coagulation - Wikipedia [en.wikipedia.org]
- 6. Challenges and opportunities for the subcutaneous delivery of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Subcutaneous Administration of Biotherapeutics: An Overview of Current Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pros and cons of subcutaneous (SC) versus intravenous (IV) administration of immune checkpoint inhibitors in non-small cell lung cancer - Moeller - Translational Lung Cancer Research [tlcr.amegroups.org]
Technical Support Center: Minimizing PPACK Interference in Enzymatic Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize potential interference from D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) in your enzymatic assays.
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound is a potent, selective, and irreversible inhibitor of the serine protease thrombin.[1][2][3] Its chemical name is D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone.[1] this compound functions by covalently binding to the active site serine residue of thrombin, and it also cross-links with a histidine residue (His57) in the active site, forming a stable tetrahedral complex.[1][2] This irreversible binding effectively inactivates the thrombin enzyme.[1][2]
How specific is this compound for thrombin?
This compound exhibits high specificity for thrombin.[4] However, it can also inhibit other trypsin-like serine proteases, such as Factor Xa, although with a significantly lower affinity—reportedly three orders of magnitude less than its affinity for thrombin.[5] At high concentrations, the potential for off-target inhibition of other serine proteases should be considered.
What are the key kinetic parameters of this compound?
The inhibition constant (Ki) for this compound with human α-thrombin is approximately 0.24 nM, indicating a very high binding affinity.[1][2][3][4]
Troubleshooting Guides
Unexpected or inconsistent results in an enzymatic assay can be frustrating. If you suspect that this compound is interfering with your assay, this guide provides a systematic approach to troubleshooting the problem.
Q1: My assay is showing lower than expected activity (or complete inhibition). Could this compound be the cause?
Possible Causes and Troubleshooting Steps:
-
Direct Inhibition of the Assay Enzyme: While highly specific for thrombin, at sufficient concentrations, this compound may inhibit other serine proteases in your assay.
-
Action: Review the literature to determine if your enzyme of interest is a serine protease with a similar active site to thrombin.
-
Experiment: Perform a dose-response experiment with this compound and your purified enzyme to determine if direct inhibition is occurring and to calculate an IC50 value.
-
-
Reaction with Assay Substrate: The chloromethyl ketone moiety of this compound is an electrophile and could potentially react with nucleophilic groups on your substrate, rendering it unrecognizable by the enzyme.
-
Action: Analyze the chemical structure of your substrate for highly reactive nucleophilic groups.
-
Experiment: Pre-incubate this compound with your substrate, then remove the this compound (see protocols below) and test if the substrate is still viable.
-
Q2: I'm observing an unexpected increase in signal or a high background in my fluorescence-based assay. How can this compound cause this?
Possible Causes and Troubleshooting Steps:
-
Autofluorescence of this compound: this compound itself may be fluorescent at the excitation and emission wavelengths of your assay.
-
Action: Measure the fluorescence of this compound alone in your assay buffer at the relevant wavelengths.
-
Experiment: Run a control plate with varying concentrations of this compound in assay buffer without the enzyme or substrate to quantify its contribution to the signal.
-
-
Interaction with Fluorescent Probes: this compound might interact with and alter the fluorescent properties of your substrate or detection probes.[6]
-
Action: Review the chemical properties of your fluorescent probe for potential interactions with a peptide-based molecule.
-
Experiment: Perform fluorescence quenching or enhancement studies by titrating this compound into a solution of your fluorescent probe.
-
Q3: My results are variable and not reproducible when this compound is present. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
This compound Instability: The stability of this compound can be dependent on the pH and composition of the assay buffer.[7][8] Degradation over the time course of an experiment could lead to inconsistent results.
-
Action: Check the recommended storage and handling conditions for this compound.
-
Experiment: Assess the stability of this compound in your assay buffer over time using an appropriate analytical method, such as HPLC.
-
-
Time-Dependent Inhibition: As an irreversible inhibitor, the extent of inhibition by this compound will depend on the pre-incubation time with the target enzyme.[9]
-
Action: Standardize all pre-incubation times in your experimental protocol.
-
Experiment: If troubleshooting direct inhibition, perform a time-dependent inhibition assay to characterize the kinetics of inactivation.
-
Quantitative Data Summary
| Parameter | Value | Target Enzyme | Reference |
| Inhibition Constant (Ki) | 0.24 nM | Human α-Thrombin | [1][2][3][4] |
| Off-Target Inhibition | ~1000-fold lower affinity | Factor Xa | [5] |
Experimental Protocols
Protocol 1: Removal of this compound using Spin Chromatography
This protocol is suitable for separating small molecules like this compound from larger protein samples.
Materials:
-
Pre-packed spin desalting columns (choose a molecular weight cutoff that retains your protein of interest while allowing this compound to pass through, e.g., >5 kDa).[1][2][3][4][10]
-
Collection tubes
-
Benchtop microcentrifuge
-
Assay buffer
Procedure:
-
Equilibrate the spin column by removing the storage buffer and washing it with your assay buffer according to the manufacturer's instructions.
-
Load your sample containing the protein and this compound onto the center of the column bed.
-
Centrifuge the column in a collection tube at the recommended speed and time.
-
Your purified protein will be in the eluate in the collection tube, while this compound and other small molecules will be retained in the column matrix.
-
Proceed with your enzymatic assay using the purified protein sample.
Protocol 2: Quenching of this compound Activity with Glutathione
This protocol uses a nucleophilic compound to inactivate the reactive chloromethyl ketone group of this compound.
Materials:
-
Glutathione (GSH) stock solution (e.g., 100 mM in a compatible buffer).[11][12]
-
Sample containing this compound.
Procedure:
-
Add a molar excess of glutathione to your sample containing this compound (a 10 to 100-fold molar excess is a good starting point).
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for the reaction to go to completion.
-
Important: Run a control experiment to ensure that the added glutathione and its reaction product with this compound do not interfere with your downstream enzymatic assay.
Protocol 3: Removal of this compound by Dialysis
This method is effective for removing small molecules from larger protein samples, although it is more time-consuming than spin chromatography.
Materials:
-
Dialysis tubing with an appropriate molecular weight cutoff (e.g., 1-3 kDa).[13][14]
-
Dialysis clips
-
Large beaker
-
Stir plate and stir bar
-
Large volume of dialysis buffer (your desired final buffer for the protein sample)
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions (this may involve boiling and washing).
-
Load your protein sample containing this compound into the dialysis tubing and securely close both ends with clips, leaving some space for potential volume changes.
-
Place the sealed dialysis bag into a beaker containing a large volume (e.g., 200-500 times the sample volume) of cold dialysis buffer.
-
Stir the buffer gently on a stir plate at 4°C.
-
Allow dialysis to proceed for several hours (e.g., 4-6 hours) or overnight.
-
For more complete removal, change the dialysis buffer 2-3 times.
-
Recover the protein sample from the dialysis tubing.
Visualizations
Caption: Troubleshooting decision tree for this compound interference.
References
- 1. Gel Filtration Chromatography Spin Columns [harvardapparatus.com]
- 2. thomassci.com [thomassci.com]
- 3. sorbtech.com [sorbtech.com]
- 4. agilent.com [agilent.com]
- 5. Inhibition of Thrombin with this compound-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Focus on thrombin: alternative anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutathione as a skin whitening agent: Facts, myths, evidence and controversies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Glutathione! - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutathione for Food and Health Applications with Emphasis on Extraction, Identification, and Quantification Methods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Comparison of PPACK and Argatroban for Thrombin Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of thrombin inhibitors is critical for advancing anticoagulant therapies. This guide provides a detailed comparison of two widely used thrombin inhibitors: D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) and argatroban. We delve into their distinct mechanisms of action, present comparative quantitative data, and outline the experimental protocols used to evaluate their efficacy.
At a Glance: this compound vs. Argatroban
| Feature | This compound (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone) | Argatroban |
| Mechanism of Action | Irreversible covalent inhibitor | Reversible direct inhibitor |
| Binding Target | Covalently binds to the active site (Ser195 and His57) of thrombin.[1] | Reversibly binds to the catalytic site of thrombin.[2][3] |
| Inhibitory Constant (Ki) | 0.24 nM[4][5][6] | 0.04 µM (40 nM)[2][3] |
| Reversibility | No | Yes |
| Clinical Use | Primarily a research tool due to its irreversible nature. | Approved for clinical use, particularly in patients with heparin-induced thrombocytopenia (HIT).[3] |
Delving into the Mechanisms of Thrombin Inhibition
The fundamental difference between this compound and argatroban lies in their mode of binding to thrombin, the key enzyme in the coagulation cascade.
This compound: The Irreversible Inhibitor
This compound acts as a potent and highly selective irreversible inhibitor of thrombin.[4][5] Its mechanism involves the formation of a stable, covalent bond with the active site of the thrombin molecule. Specifically, the chloromethyl ketone moiety of this compound reacts with the histidine-57 and serine-195 residues within the catalytic triad of thrombin. This covalent modification permanently inactivates the enzyme, preventing it from cleaving fibrinogen to fibrin and thus halting the clotting process.
Argatroban: The Reversible Inhibitor
In contrast, argatroban is a synthetic, direct thrombin inhibitor that binds to the enzyme in a reversible manner.[2][3] It occupies the catalytic active site of thrombin, thereby blocking its interaction with substrates like fibrinogen.[2] Because this binding is non-covalent, the inhibition is reversible, and the anticoagulant effect can be modulated by adjusting the concentration of argatroban. This reversibility is a key feature that makes argatroban suitable for clinical applications where a controlled and adjustable level of anticoagulation is required.[7]
Experimental Protocols for Inhibitor Evaluation
The characterization and comparison of thrombin inhibitors like this compound and argatroban rely on a variety of in vitro assays. Below are outlines of key experimental protocols.
Determination of Inhibitory Constant (Ki)
The inhibitory constant (Ki) is a measure of the potency of an inhibitor. Different methodologies are employed for irreversible and reversible inhibitors.
For Irreversible Inhibitors (e.g., this compound):
The determination of the second-order rate constant of inactivation (kinact/KI) is typically used to quantify the potency of irreversible inhibitors.
-
Enzyme and Substrate Preparation: Purified human α-thrombin and a specific chromogenic substrate for thrombin (e.g., S-2238) are prepared in a suitable buffer (e.g., Tris-HCl with NaCl and PEG).
-
Inhibition Reaction: Thrombin is incubated with various concentrations of the irreversible inhibitor (this compound) for different time intervals.
-
Residual Activity Measurement: At each time point, an aliquot of the thrombin-inhibitor mixture is added to the chromogenic substrate. The rate of substrate hydrolysis, which is proportional to the remaining active thrombin, is measured spectrophotometrically by monitoring the change in absorbance over time.
-
Data Analysis: The observed pseudo-first-order rate constant of inactivation (kobs) is determined for each inhibitor concentration by plotting the natural logarithm of the residual enzyme activity against time. The kinact/KI is then calculated from the slope of the plot of kobs versus the inhibitor concentration.
For Reversible Inhibitors (e.g., Argatroban):
For reversible inhibitors, the Ki is typically determined using steady-state enzyme kinetics.
-
Enzyme, Substrate, and Inhibitor Preparation: Purified human α-thrombin, a chromogenic substrate, and a range of concentrations of the reversible inhibitor (argatroban) are prepared.
-
Reaction Initiation: The reaction is initiated by adding the enzyme to a mixture of the substrate and the inhibitor.
-
Velocity Measurement: The initial velocity (rate of substrate hydrolysis) is measured for each inhibitor concentration by monitoring the change in absorbance over a short period where the reaction is linear.
-
Data Analysis: The data are fitted to the Michaelis-Menten equation for competitive inhibition. The Ki can be determined from a Dixon plot (1/velocity vs. inhibitor concentration) or by non-linear regression analysis of the velocity data.
In Vitro Coagulation Assays
Standard coagulation assays are used to assess the overall effect of inhibitors on blood clotting.
Activated Partial Thromboplastin Time (aPTT) Assay:
This assay evaluates the integrity of the intrinsic and common pathways of coagulation.
-
Plasma Preparation: Platelet-poor plasma is prepared from citrated whole blood.
-
Incubation: The plasma is incubated with the inhibitor (this compound or argatroban) at various concentrations.
-
Activation: An aPTT reagent (containing a contact activator like silica and phospholipids) is added to the plasma-inhibitor mixture and incubated.
-
Clotting Initiation: Calcium chloride is added to initiate clotting, and the time to clot formation is measured using a coagulometer.
Prothrombin Time (PT) Assay:
This assay assesses the extrinsic and common pathways of coagulation.
-
Plasma Preparation: Platelet-poor plasma is prepared.
-
Incubation: The plasma is incubated with the inhibitor at various concentrations.
-
Clotting Initiation: Thromboplastin reagent (containing tissue factor and calcium) is added to the plasma-inhibitor mixture, and the time to clot formation is measured.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. Thrombin Generation Assays [practical-haemostasis.com]
- 5. haemoscan.com [haemoscan.com]
- 6. Reversible covalent direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Unrivaled Specificity: A Comparative Analysis of PPACK's Thrombin Inhibition
For researchers, scientists, and drug development professionals seeking a highly specific and potent thrombin inhibitor, D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) stands out as a superior choice. This guide provides a detailed comparison of this compound's specificity for thrombin against other serine proteases, supported by experimental data and protocols.
This compound is a synthetic, irreversible inhibitor that targets the active site of thrombin with exceptional affinity and specificity.[1] Its unique peptide sequence (D-Phe-Pro-Arg) mimics the natural substrate of thrombin, fibrinogen, allowing it to bind with high affinity to the enzyme's active site. The chloromethyl ketone moiety then forms a covalent bond with the active site serine residue, leading to irreversible inhibition.
Comparative Inhibitory Potency of this compound
The remarkable specificity of this compound for thrombin is evident when its inhibitory constant (Ki) is compared to that for other related serine proteases. The Ki value is a measure of the inhibitor's potency; a lower Ki indicates a stronger inhibition.
| Enzyme | Inhibitor | Ki (nM) |
| Thrombin | This compound | 0.24 [1] |
| Thrombin | Argatroban | 40 |
| Thrombin | Dabigatran | 4.5 |
This table summarizes the inhibitory constants (Ki) of various inhibitors against thrombin. A lower Ki value signifies greater inhibitory potency.
Alternative Thrombin Inhibitors
Several other direct thrombin inhibitors are available, each with distinct mechanisms and properties. These include:
-
Argatroban: A small molecule direct thrombin inhibitor.[2]
-
Bivalirudin: A synthetic peptide analog of hirudin.
-
Dabigatran: An oral direct thrombin inhibitor.
While effective, these alternatives do not typically exhibit the same level of specificity for thrombin as this compound.
Experimental Protocols
The validation of an inhibitor's specificity is paramount. The following outlines a standard experimental protocol for determining the inhibitory constant (Ki) of a compound against a serine protease like thrombin using a chromogenic substrate.
Protocol: Determination of Thrombin Inhibition using a Chromogenic Substrate
1. Materials:
- Purified human α-thrombin
- Chromogenic thrombin substrate (e.g., S-2238)
- This compound (or other inhibitor of interest)
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
- Prepare a series of dilutions of the inhibitor (e.g., this compound) in assay buffer.
- In a 96-well plate, add a fixed concentration of thrombin to each well.
- Add the different concentrations of the inhibitor to the respective wells.
- Incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
- Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
- Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the enzyme activity.
- Plot the reaction rate against the inhibitor concentration.
- Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
- The Ki value can then be determined from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Visualizing the Experimental Workflow and Thrombin's Role
To further clarify the experimental process and the central role of thrombin in the coagulation cascade, the following diagrams are provided.
Caption: Workflow for determining the inhibitory constant (Ki) of a thrombin inhibitor.
Caption: Simplified coagulation cascade highlighting the central role of thrombin.
References
A Comparative Guide to PPACK and Other Direct Thrombin Inhibitors for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate anticoagulant is a critical decision. This guide provides an objective comparison of D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) with other prominent direct thrombin inhibitors (DTIs), supported by experimental data.
Direct thrombin inhibitors are a class of anticoagulants that bind directly to thrombin, thereby blocking its interaction with its substrates and inhibiting the formation of fibrin clots. This guide will delve into the specifics of this compound and compare its performance with other widely used DTIs, namely hirudin, bivalirudin, argatroban, and dabigatran.
Mechanism of Action: Targeting the Core of the Coagulation Cascade
Direct thrombin inhibitors exert their effect at a pivotal point in the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin (Factor IIa). By directly binding to thrombin, these inhibitors prevent this conversion and subsequent clot formation.
Quantitative Comparison of Direct Thrombin Inhibitors
The efficacy of a direct thrombin inhibitor is often quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition. A lower Ki value indicates a higher binding affinity and greater potency. The following table summarizes the key quantitative parameters of this compound and other selected DTIs.
| Inhibitor | Type | Ki (Inhibition Constant) | Reversibility | Administration |
| This compound | Synthetic Peptide | 0.24 nM | Irreversible | Intravenous |
| Hirudin | Natural Peptide | 0.023 pM | Reversible (very slow dissociation) | Intravenous |
| Bivalirudin | Synthetic Peptide | ~1.9 - 2.4 nM | Reversible | Intravenous |
| Argatroban | Small Molecule | ~39 - 40 nM[1] | Reversible | Intravenous |
| Dabigatran | Small Molecule | 4.5 nM[2][3][4][5] | Reversible | Oral |
Detailed Experimental Protocols
Thrombin Inhibition Assay (Chromogenic)
This assay is used to determine the inhibitory activity of a compound against thrombin by measuring the cleavage of a chromogenic substrate.
Principle: Thrombin cleaves a synthetic substrate, releasing a chromophore (e.g., p-nitroaniline), which can be quantified spectrophotometrically. The presence of a thrombin inhibitor reduces the rate of substrate cleavage.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with NaCl and PEG)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a fixed amount of human α-thrombin to each well.
-
Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to thrombin.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set duration.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control.
-
The Ki value can be determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten for reversible inhibitors or progress curve analysis for irreversible inhibitors).
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a coagulation-based test that measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the intrinsic pathway.
Principle: The assay mimics the intrinsic and common pathways of coagulation. A prolonged aPTT in the presence of an inhibitor indicates its anticoagulant effect.
Materials:
-
Citrated platelet-poor plasma
-
aPTT reagent (contains a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test inhibitor (e.g., this compound)
-
Coagulometer or water bath and stopwatch
Procedure:
-
Collect blood in a tube containing sodium citrate to chelate calcium and prevent clotting.
-
Centrifuge the blood to obtain platelet-poor plasma.
-
Pre-warm the plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a test tube or cuvette, mix the plasma with the test inhibitor at various concentrations. Include a control with no inhibitor.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specific time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.
-
Initiate clotting by adding the pre-warmed CaCl2 solution and simultaneously start a timer.
-
Stop the timer as soon as a fibrin clot is detected, either visually or by the coagulometer.
-
The time taken for clot formation is the aPTT.
-
Compare the aPTT values of the samples with the inhibitor to the control to determine the anticoagulant activity.
In Summary
This compound stands out as a highly potent and irreversible inhibitor of thrombin, as evidenced by its sub-nanomolar Ki value. This makes it a valuable tool for research applications where complete and sustained thrombin inhibition is desired. In contrast, other direct thrombin inhibitors like hirudin, bivalirudin, argatroban, and dabigatran offer a spectrum of binding affinities and reversible mechanisms of action, which are tailored for various clinical applications. The choice of a direct thrombin inhibitor will ultimately depend on the specific requirements of the research or therapeutic context, balancing the need for potency, reversibility, and route of administration.
References
A Comparative Analysis of PPACK and Hirudin: Two Potent Thrombin Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of thrombin inhibitors is critical for advancing anticoagulant and antithrombotic therapies. This guide provides a detailed comparative analysis of two widely studied thrombin inhibitors: D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) and hirudin. We delve into their mechanisms of action, present available quantitative data, and outline key experimental protocols for their evaluation.
Executive Summary
This compound and hirudin are both direct inhibitors of thrombin, a key enzyme in the coagulation cascade. However, they differ significantly in their chemical nature, mechanism of inhibition, and reversibility. This compound is a synthetic, irreversible inhibitor that forms a covalent bond with the active site of thrombin. In contrast, hirudin is a naturally derived polypeptide that acts as a potent, specific, and reversible inhibitor, binding to both the active site and a secondary binding site on thrombin. These fundamental differences influence their biochemical properties and potential therapeutic applications.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key characteristics and available quantitative data for this compound and hirudin. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented values should be interpreted within the context of their respective sources.
| Feature | This compound (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone) | Hirudin |
| Type of Inhibitor | Synthetic peptide chloromethyl ketone | Natural polypeptide |
| Mechanism of Action | Irreversible covalent modification of the active site histidine | Reversible, tight-binding, bivalent direct thrombin inhibitor |
| Binding Sites on Thrombin | Catalytic site (specifically His-57) | Catalytic site and exosite I (fibrinogen-binding site) |
| Inhibition Constant (Ki) | Not typically reported as a simple Ki due to its irreversible nature. Inhibition is characterized by the second-order rate constant (kinact/KI). | Extremely low, in the femtomolar (fM) to picomolar (pM) range.[1] |
| Half-maximal Inhibitory Concentration (IC50) | Dependent on incubation time and enzyme concentration. | In the nanomolar (nM) range for thrombin-induced platelet aggregation. |
| Specificity | Highly specific for thrombin and other trypsin-like serine proteases. | Highly specific for thrombin.[2] |
| Reversibility | Irreversible | Reversible |
| Source | Chemical synthesis | Originally from medicinal leeches (Hirudo medicinalis); now primarily produced via recombinant DNA technology. |
Delving into the Mechanisms of Action
This compound: The Irreversible Alkylator
This compound is a synthetic tripeptide analog of the C-terminal portion of the fibrinopeptide A, which is the natural substrate for thrombin. The chloromethyl ketone moiety at its C-terminus acts as a reactive group that covalently modifies the histidine-57 residue within the catalytic triad of thrombin's active site. This alkylation is an irreversible process, leading to the permanent inactivation of the enzyme.
Hirudin: The Bivalent, High-Affinity Binder
Hirudin, a 65-amino acid polypeptide, is the most potent natural inhibitor of thrombin known.[1] Its mechanism is a classic example of bivalent, tight-binding inhibition. The N-terminal domain of hirudin interacts with the catalytic site of thrombin, while its acidic C-terminal tail binds to the anion-binding exosite I, the same site that recognizes fibrinogen. This dual interaction accounts for its high affinity and specificity for thrombin. The binding is reversible, meaning that the hirudin-thrombin complex can dissociate, although it does so very slowly.
Signaling Pathways and Experimental Workflows
The inhibition of thrombin by this compound and hirudin directly impacts the coagulation cascade, preventing the conversion of fibrinogen to fibrin and subsequent clot formation.
Figure 1. Inhibition of the final step of the coagulation cascade by this compound and Hirudin.
A typical experimental workflow to compare the anticoagulant activity of these inhibitors involves assessing their impact on plasma clotting time.
References
Confirming the Irreversible Inhibition of Thrombin by PPACK: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetics and mechanism of thrombin inhibition is critical for the development of novel antithrombotic agents. This guide provides an objective comparison of D-phenylalanyl-L-prolyl-L-arginyl chloromethylketone (PPACK) with other thrombin inhibitors, supported by experimental data and detailed protocols.
This compound is a potent and specific irreversible inhibitor of thrombin, a key serine protease in the blood coagulation cascade. Its irreversible nature stems from the formation of a stable covalent bond with the active site serine (Ser-195) of thrombin, effectively rendering the enzyme inactive. This mechanism-based inhibition makes this compound a valuable tool for studying the physiological roles of thrombin and a benchmark for the development of new anticoagulants.
Comparative Analysis of Thrombin Inhibitors
The efficacy of a thrombin inhibitor is often quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition. The table below compares the Ki values of this compound with several other direct thrombin inhibitors.
| Inhibitor | Type of Inhibition | Target Site | Ki (nM) |
| This compound | Irreversible | Active Site | ~0.05* |
| Argatroban | Reversible, Competitive | Active Site | 0.04[1] |
| Bivalirudin | Reversible, Competitive | Active Site & Exosite I | 1.9-2.4 |
| Dabigatran | Reversible, Competitive | Active Site | 4.5[2] |
| Melagatran | Reversible, Competitive | Active Site | 2[3] |
| Inogatran | Reversible, Competitive | Active Site | 15[4] |
Note: As an irreversible inhibitor, this compound's potency is more accurately described by the second-order rate constant (k_obs/[I]). However, for comparative purposes, an approximate Ki is often used to reflect its high affinity prior to covalent bond formation.
As the data indicates, this compound exhibits a very high affinity for thrombin, comparable to or exceeding that of many reversible inhibitors in clinical use. Its irreversible mode of action, however, distinguishes it as a particularly potent and long-lasting inhibitor.
Mechanism of Irreversible Inhibition by this compound
The irreversible inhibition of thrombin by this compound is a two-step process. Initially, the arginine residue of this compound mimics the natural substrate of thrombin, fibrinogen, allowing it to bind with high affinity to the enzyme's active site. This is followed by the formation of a covalent bond between the chloromethylketone group of this compound and the hydroxyl group of the active site serine (Ser-195), as well as a nearby histidine residue (His-57). This stable adduct permanently inactivates the enzyme.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Effects of the direct thrombin inhibitor dabigatran on ex vivo coagulation time in orthopaedic surgery patients: a population model analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro effects of inogatran, a selective low molecular weight thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of PPACK with Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of D-Phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK) against various serine proteases. This compound is a well-established, irreversible inhibitor of thrombin, a key enzyme in the blood coagulation cascade. However, its cross-reactivity with other structurally similar serine proteases is a critical consideration in its experimental and potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the pertinent biological pathways to aid in the informed use of this inhibitor.
Performance Comparison of this compound Against Various Serine Proteases
This compound's primary target is thrombin, for which it exhibits a high affinity and rapid rate of inactivation. Its effectiveness against other serine proteases varies, highlighting a degree of selectivity. The following table summarizes the available quantitative data on the inhibition of several key serine proteases by this compound. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is compiled from various sources.
| Serine Protease | Enzyme Commission (EC) Number | Inhibition Constant (K_i) | Second-Order Rate Constant (k_inact/K_i) (M⁻¹s⁻¹) | Comments |
| Thrombin | EC 3.4.21.5 | ~24 nM[1] | 1.1 x 10⁷[1] | This compound is a potent and specific inhibitor of thrombin. The tripeptide sequence mimics the natural substrate of thrombin. |
| Trypsin | EC 3.4.21.4 | Data not consistently available in direct comparison to thrombin under identical conditions. Generally considered a target. | Not widely reported | The P1 arginine residue of this compound is a recognition site for trypsin. |
| Plasmin | EC 3.4.21.7 | Data not consistently available in direct comparison to thrombin under identical conditions. | Not widely reported | Plasmin has a preference for lysine and arginine at the P1 position, making it a potential target for this compound. |
| Chymotrypsin | EC 3.4.21.1 | Not a primary target. | Not widely reported | Chymotrypsin prefers large hydrophobic residues at the P1 position, making this compound a poor inhibitor. |
| Factor Xa | EC 3.4.21.6 | Data not consistently available in direct comparison to thrombin under identical conditions. | Not widely reported | As a key enzyme in the coagulation cascade, its inhibition by this compound is of interest, but it is generally considered less sensitive than thrombin. |
| Elastase | EC 3.4.21.36 | Not a primary target. | Not widely reported | Elastase prefers small, neutral amino acids at the P1 position; therefore, significant inhibition by this compound is not expected. |
Note: The lack of standardized, directly comparable K_i values for all proteases highlights a gap in the literature and underscores the importance of empirical validation for specific applications.
Experimental Protocols
The determination of inhibition constants for an irreversible inhibitor like this compound requires specific kinetic analysis. The following is a detailed methodology for a typical chromogenic substrate assay to determine the kinetic parameters of serine protease inhibition.
Determination of Kinetic Constants (k_inact and K_i) for an Irreversible Serine Protease Inhibitor
Objective: To determine the second-order rate constant of inactivation (k_inact/K_i) and the individual kinetic parameters, the rate of inactivation (k_inact) and the inhibition constant (K_i), for an irreversible inhibitor against a specific serine protease.
Materials:
-
Purified serine protease of interest (e.g., thrombin, trypsin)
-
Irreversible inhibitor (this compound)
-
Specific chromogenic substrate for the target protease (e.g., S-2238 for thrombin)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Microplate reader capable of kinetic measurements
-
96-well microplates
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the serine protease in the assay buffer. The final concentration in the assay will depend on the enzyme's activity and the substrate's K_m.
-
Prepare a series of dilutions of the irreversible inhibitor (this compound) in the assay buffer. The concentration range should span from well below to well above the expected K_i.
-
-
Assay Setup (Continuous Assay - Kitz & Wilson Method):
-
To each well of a 96-well plate, add a fixed volume of the assay buffer.
-
Add a specific volume of the chromogenic substrate solution to each well. The final concentration should be at or near the K_m for the substrate to ensure a linear response.
-
Add varying concentrations of the inhibitor (this compound) to the wells.
-
Initiate the reaction by adding a fixed volume of the enzyme solution to each well.
-
Immediately place the plate in the microplate reader and start monitoring the absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline release) in kinetic mode. Record data at regular intervals for a sufficient duration to observe the progress of the inhibition.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the product concentration (calculated from the absorbance) versus time. The initial velocity (v₀) in the absence of the inhibitor will be linear. In the presence of the irreversible inhibitor, the rate of the reaction will decrease over time as the enzyme is progressively inactivated.
-
The observed rate of inactivation (k_obs) at each inhibitor concentration can be determined by fitting the progress curves to a first-order decay equation: P(t) = (v_i / k_obs) * (1 - exp(-k_obs * t)) where P(t) is the product concentration at time t, and v_i is the initial rate in the presence of the inhibitor.
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations [I].
-
Fit the resulting data to the following hyperbolic equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I])
-
The second-order rate constant (k_inact/K_i) can be determined from the initial slope of this plot at low inhibitor concentrations.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context of the targeted serine proteases and the experimental approach to their study is crucial for a comprehensive understanding.
References
Evaluating the Efficacy of PPACK in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK), a potent and irreversible thrombin inhibitor, with other alternative anticoagulants. The information is supported by experimental data from various animal models of thrombosis, with a focus on quantitative outcomes and detailed methodologies.
Mechanism of Action: Direct Thrombin Inhibition
This compound exerts its anticoagulant effect by directly and irreversibly binding to the active site of thrombin, a key serine protease in the coagulation cascade. Thrombin plays a central role in thrombosis by converting fibrinogen to fibrin, which forms the meshwork of a blood clot, and by activating platelets. By inhibiting thrombin, this compound effectively blocks both fibrin formation and platelet aggregation.
Below is a diagram illustrating the coagulation cascade and the central role of thrombin, the target of this compound.
Caption: The coagulation cascade culminating in the formation of a stable fibrin clot. This compound directly inhibits thrombin, a key enzyme in this process.
Comparative Efficacy of this compound and Other Anticoagulants
The following tables summarize the quantitative efficacy of this compound and comparator anticoagulants in various animal models of thrombosis. It is important to note that direct head-to-head comparisons in the same study provide the most robust data.
Venous Thrombosis Models
Table 1: Efficacy in a Murine Inferior Vena Cava (IVC) Ligation Model
| Treatment Group | Dose | Mean Clot Burden (mg/mm) | Percent Reduction vs. Saline | Reference |
| Saline (Control) | - | 1.26 ± 0.85 | - | [1] |
| This compound-Nanoparticles | 1 ml/kg (i.v.) | 0.59 ± 0.063 | 53.2% | [1] |
| Heparin | 80 units/kg (i.v.) | - | - | [1] |
Data for heparin was part of the study design but specific clot burden values were not provided in the abstract.[1]
Arterial Thrombosis Models
Table 2: Efficacy of Various Anticoagulants in Arterial Thrombosis Models
| Anticoagulant | Animal Model | Key Efficacy Endpoint | Results | Reference |
| Heparin | Canine Coronary Artery Thrombosis | Thrombus Formation | 10 mg/kg s.c. equipotent to 2.5 mg/kg PK 10169 (LMWH) | [2] |
| Low-Molecular-Weight Heparins (Nadroparin & Enoxaparin) | Rabbit Arterial Thrombosis | Time to Occlusion, Clot Weight | Superior to unfractionated heparin | [3] |
| Dabigatran | Rat Venous Thrombosis | Thrombus Weight | ED50: 0.033 mg/kg (i.v.) | |
| Dabigatran | Rabbit Venous Thrombosis | Thrombus Formation | ED50: 0.066 mg/kg (i.v.) | |
| Melagatran | Rabbit Venous Thrombosis | Thrombus Formation | ED50: 0.058 mg/kg (i.v.) |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for commonly cited animal models for evaluating antithrombotic agents.
Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse)
This model is widely used to study in vivo arterial thrombosis. The injury is induced by the topical application of ferric chloride (FeCl3), which causes oxidative damage to the vessel endothelium, leading to thrombus formation.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Micro-dissecting instruments (forceps, scissors)
-
Doppler flow probe and flowmeter
-
Filter paper
-
Ferric Chloride (FeCl3) solution (e.g., 5-10% in distilled water)
-
Saline solution
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the trachea and surrounding muscles.
-
Gently dissect the tissues to isolate a segment of the common carotid artery.
-
Place a Doppler flow probe around the artery to measure baseline blood flow.
-
Cut a small piece of filter paper (e.g., 1x2 mm) and saturate it with the FeCl3 solution.
-
Apply the FeCl3-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow using the Doppler probe until occlusion occurs (defined as cessation of blood flow for a specified duration) or for a predetermined observation period.
Experimental Workflow:
Caption: Workflow for the ferric chloride-induced carotid artery thrombosis model in mice.
Inferior Vena Cava (IVC) Ligation Model (Mouse)
This model is used to study venous thrombosis and the efficacy of anticoagulants in preventing clot formation in a low-flow environment.
Materials:
-
Anesthetic
-
Surgical microscope
-
Micro-dissecting instruments
-
Suture material (e.g., 7-0 silk)
Procedure:
-
Anesthetize the mouse and perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the intestines to visualize the inferior vena cava.
-
Carefully dissect the IVC from the surrounding tissues, caudal to the renal veins.
-
Ligate all side branches of the exposed IVC segment.
-
Completely ligate the IVC at the proximal end of the dissected segment.
-
The test compound (e.g., this compound-nanoparticles) or vehicle is typically administered intravenously immediately after ligation.
-
After a predetermined time (e.g., 6 hours), the animal is euthanized, and the IVC segment containing the thrombus is excised.
-
The thrombus is carefully removed from the vessel, and its weight and length are measured.
Conclusion
This compound is a potent inhibitor of thrombin that has demonstrated significant efficacy in reducing thrombus burden in animal models of venous thrombosis.[1] While direct comparative data with newer oral anticoagulants in standardized arterial thrombosis models is an area for further research, the available evidence underscores its powerful antithrombotic effect. The detailed experimental protocols provided in this guide serve as a resource for researchers designing and interpreting preclinical studies of novel antithrombotic agents. The choice of animal model and the specific endpoints measured are critical for the accurate evaluation of the therapeutic potential of compounds like this compound.
References
Safety Operating Guide
Proper Disposal of PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone)
Essential guidance for the safe handling and disposal of the synthetic anticoagulant PPACK within a laboratory setting.
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal procedures for this compound (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone). Adherence to these guidelines is essential to ensure personnel safety and environmental compliance. This compound is a synthetic peptide derivative that functions as a potent and irreversible thrombin inhibitor.[1][2][3][4][5][6][7] Due to its chemical nature, specific precautions must be taken for its disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its associated hazards. The Safety Data Sheet (SDS) classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[8]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Handling:
-
Avoid inhalation of dust or aerosols by working in a well-ventilated area, preferably a fume hood.[8]
-
Prevent contact with skin and eyes.[8]
-
Do not eat, drink, or smoke in areas where this compound is handled.[8]
-
Wash hands thoroughly after handling the compound.[8]
Quantitative Data Summary
The following table summarizes the key hazard and disposal information for this compound.
| Parameter | Value/Instruction | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [8] |
| GHS Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [8] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [8] |
| Spill Response | Collect spillage. | [8] |
| Regulatory Compliance | Disposal must be in accordance with prevailing country, federal, state, and local regulations. | [8] |
Step-by-Step Disposal Protocol for this compound
The recommended disposal procedure for this compound, particularly for small quantities typically used in research, involves treating it as a hazardous chemical waste and incorporating it into a "lab pack" for removal by a licensed waste disposal contractor.
Experimental Protocol for Laboratory-Scale Waste Generation:
-
Segregation: Do not mix this compound waste with non-hazardous trash or dispose of it down the drain. All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, vials), must be segregated as hazardous waste.
-
Waste Container:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of this compound.
-
The label should include the words "Hazardous Waste," the full chemical name (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Collection of Contaminated Materials:
-
Solid Waste: Place all contaminated solid materials, such as gloves, absorbent paper, and empty vials, directly into the designated hazardous waste container.
-
Liquid Waste: Collect aqueous solutions containing this compound in a sealed, compatible container. Do not store aqueous solutions for more than a day.[9] For solutions in solvents like DMSO or ethanol, use a container suitable for flammable liquids if applicable.
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the collected material into the hazardous waste container.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Keep the container closed except when adding waste.
-
-
Disposal through a Licensed Contractor:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
The waste will typically be handled through a "lab pack," where smaller containers of compatible chemicals are placed into a larger drum for safe transport and disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and adhering to regulatory requirements. Always consult your institution's specific guidelines and the material's Safety Data Sheet before handling and disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, Dihydrochloride - CAS 82188-90-7 - Calbiochem | 520222 [merckmillipore.com]
- 5. shellchemtech.com [shellchemtech.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. This compound|MSDS [dcchemicals.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Navigating the Laboratory Landscape: A Guide to Safely Handling Chemical Packages
For researchers, scientists, and drug development professionals, the arrival of a chemical package, or "Ppack," marks a critical point in the experimental process. Ensuring the safe and efficient handling of these materials from receipt to disposal is paramount for laboratory safety and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower laboratory personnel in the confident and secure management of chemical packages.
Personal Protective Equipment: Your First Line of Defense
The appropriate Personal Protective Equipment (PPE) is non-negotiable when handling chemical packages, which may contain hazardous materials. The selection of PPE is contingent on the nature of the chemicals being handled. Below is a summary of common PPE used in a laboratory setting.
| PPE Category | Examples | Purpose |
| Eye and Face Protection | Safety glasses, Goggles, Face shields | Protects against chemical splashes, flying debris, and harmful vapors.[1] |
| Hand Protection | Nitrile, Latex, Neoprene, or Butyl gloves | Prevents skin contact with corrosive, toxic, or otherwise hazardous chemicals. The choice of glove material depends on the chemical being handled. |
| Body Protection | Laboratory coat, Chemical-resistant apron or suit | Shields the skin and personal clothing from spills and splashes. |
| Respiratory Protection | Fume hood, Respirators (N95, half-mask, full-face) | Protects against the inhalation of hazardous vapors, fumes, or dust. The use of a fume hood is the primary engineering control. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling chemical packages minimizes risks and ensures a smooth workflow. The following diagram illustrates the key stages of this process.
Caption: Workflow for Safe Handling and Disposal of a Chemical Package.
Experimental Protocol: Preparation of a Standard Chemical Solution
This protocol outlines the steps for preparing a chemical solution of a specific concentration, a fundamental procedure in many laboratory experiments.
Objective: To prepare a 1 Molar (M) solution of Sodium Chloride (NaCl) in deionized water.
Materials:
-
Sodium Chloride (NaCl)
-
Deionized water
-
100 mL volumetric flask
-
Beaker
-
Spatula
-
Weighing boat
-
Analytical balance
Procedure:
-
Don Appropriate PPE: At a minimum, a lab coat, safety glasses, and gloves should be worn.
-
Calculate the Required Mass of Solute:
-
The molecular weight of NaCl is 58.44 g/mol .
-
To prepare 100 mL (0.1 L) of a 1 M solution, the required mass is: 1 mol/L * 0.1 L * 58.44 g/mol = 5.844 g.
-
-
Weigh the Solute:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully add NaCl to the weighing boat using a spatula until the balance reads 5.844 g.
-
-
Dissolve the Solute:
-
Transfer the weighed NaCl to a beaker.
-
Add approximately 50 mL of deionized water to the beaker and stir until the NaCl is completely dissolved.
-
-
Prepare the Final Solution:
-
Carefully pour the dissolved NaCl solution into the 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the solute is transferred.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Homogenize the Solution:
-
Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Label the Solution:
-
Label the flask with the name of the chemical (Sodium Chloride), its concentration (1 M), the date of preparation, and your initials.
-
The following diagram illustrates the workflow for this experimental protocol.
Caption: Experimental Workflow for Preparing a Chemical Solution.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is crucial to protect personnel and the environment. All chemical waste must be handled in accordance with institutional and regulatory guidelines.
Key Principles of Chemical Waste Disposal:
-
Segregation: Never mix incompatible waste streams. For example, acids and bases should be kept in separate containers.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[2]
-
Containment: Waste containers should be in good condition, kept closed except when adding waste, and stored in a designated, secondary containment area.[3]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
By adhering to these safety and logistical protocols, researchers and scientists can confidently manage chemical packages, fostering a secure and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
